molecular formula C19H23O10PS B1667788 Briciclib CAS No. 865783-99-9

Briciclib

Katalognummer: B1667788
CAS-Nummer: 865783-99-9
Molekulargewicht: 474.4 g/mol
InChI-Schlüssel: LXENKEWVEVKKGV-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Briciclib has been used in trials studying the treatment of Lymphoma, Neoplasms, Advanced Solid Tumor, and Acute Lymphocytic Leukemia.
This compound is a benzyl styryl sulfone analog, and a phosphate ester prodrug of ON 013100, with potential antineoplastic activity. Upon hydrolysis, this compound is converted to ON 013100, which blocks cyclin D mRNA translation and decreases protein expression of cyclin D. This may induce cell cycle arrest and apoptosis in cancer cells overexpressing cyclin D and eventually decrease tumor cell proliferation. Cyclin D, a member of the cyclin family of cell cycle regulators, plays a key role in cell cycle division and is often overexpressed in a variety of hematologic and solid tumors and is correlated with poor prognosis. suppresses cyclin D1 accumulation in cancer cells.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Eigenschaften

IUPAC Name

[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]phenyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23O10PS/c1-25-14-10-17(27-3)15(18(11-14)28-4)7-8-31(23,24)12-13-5-6-16(26-2)19(9-13)29-30(20,21)22/h5-11H,12H2,1-4H3,(H2,20,21,22)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXENKEWVEVKKGV-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23O10PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865783-99-9
Record name Briciclib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865783999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Briciclib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12004
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BRICICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG93X96336
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Briciclib's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Briciclib (ON-014185) is a promising investigational anti-cancer agent that functions as a phosphate ester prodrug of ON 013100.[1] Its primary mechanism of action centers on the inhibition of the eukaryotic translation initiation factor 4E (eIF4E), a pivotal regulator of protein synthesis that is frequently dysregulated in a wide array of human cancers. By targeting eIF4E, this compound effectively disrupts the translation of key oncogenic proteins, notably Cyclin D1 and c-Myc, leading to cell cycle arrest and the induction of apoptosis in malignant cells. This guide provides a comprehensive overview of the core mechanism of action of this compound, supported by available preclinical data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Inhibition of eIF4E-Mediated Translation

This compound's therapeutic potential stems from its ability to selectively target and inhibit the function of eIF4E.[2] eIF4E is a critical component of the eIF4F complex, which is responsible for the cap-dependent translation of a specific subset of mRNAs that encode proteins crucial for cell proliferation, survival, and metastasis. In many cancers, the eIF4E pathway is hyperactivated, leading to the aberrant overexpression of oncoproteins.

This compound, upon conversion to its active form ON 013100, is believed to bind to eIF4E, thereby disrupting its ability to initiate the translation of its target mRNAs. This targeted inhibition leads to a significant reduction in the protein levels of key downstream effectors, including:

  • Cyclin D1: A critical regulator of the G1-S phase transition in the cell cycle.

  • c-Myc: A potent oncoprotein that drives cell proliferation and transformation.

The downregulation of these proteins culminates in two primary anti-cancer effects: cell cycle arrest and apoptosis.

Signaling Pathways Perturbed by this compound

The following diagram illustrates the central role of eIF4E in cancer cell signaling and the point of intervention for this compound.

Briciclib_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_translation Cap-Dependent Translation cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Growth_Factors->PI3K_Akt_mTOR Ras_MAPK Ras/MAPK Pathway Growth_Factors->Ras_MAPK eIF4E eIF4E PI3K_Akt_mTOR->eIF4E Activates Ras_MAPK->eIF4E Activates mRNA_transcripts mRNA (e.g., Cyclin D1, c-Myc) eIF4E->mRNA_transcripts Initiates Translation of This compound This compound (ON 013100) This compound->eIF4E Inhibits p53 p53 This compound->p53 Enhances Cleaved_Caspase_3 Cleaved Caspase-3 This compound->Cleaved_Caspase_3 Enhances Cyclin_D1 Cyclin D1 Protein mRNA_transcripts->Cyclin_D1 c_Myc c-Myc Protein mRNA_transcripts->c_Myc Cell_Cycle_Arrest G1/S Phase Cell Cycle Arrest Cyclin_D1->Cell_Cycle_Arrest Reduction leads to Apoptosis Apoptosis c_Myc->Apoptosis Reduction contributes to p53->Apoptosis Cleaved_Caspase_3->Apoptosis

This compound's disruption of the eIF4E signaling pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro efficacy of this compound and its active form, ON 013100.

Table 1: In Vitro Cell Viability (GI50)

Cell LineCancer TypeThis compound GI50 (nM)ON 013100 GI50 (nM)
JEKO-1Mantle Cell Lymphoma9.8 - 12.26.7 - 11.2
MINOMantle Cell Lymphoma9.8 - 12.26.7 - 11.2
MCF7Breast Cancer9.8 - 12.26.7 - 11.2
MDA-MB-231Breast Cancer9.8 - 12.26.7 - 11.2
AGSGastric Cancer9.8 - 12.26.7 - 11.2
OE19, OE33, FLO-1Esophageal Cancer9.8 - 12.26.7 - 11.2

Data extracted from Jasani et al., 2015.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound. These are generalized methods and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value (the concentration of drug that inhibits cell growth by 50%).

Protein Expression Analysis (Western Blot)

This technique is used to detect and quantify the levels of specific proteins.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-c-Myc, anti-p53, anti-Cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells from the culture plates.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[4]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method determines the distribution of cells in different phases of the cell cycle based on DNA content.[5]

Materials:

  • Treated and untreated cells

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells by trypsinization.

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and resuspend the pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate a typical experimental workflow for evaluating the mechanism of action of this compound and the logical relationship of its effects.

Experimental_Workflow Start Start: Cancer Cell Lines Treatment Treat with this compound (Dose-response & Time-course) Start->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability GI50 Determine GI50 Cell_Viability->GI50 Mechanism_Studies Mechanism of Action Studies (at GI50 concentration) GI50->Mechanism_Studies Protein_Analysis Protein Expression Analysis (Western Blot) Mechanism_Studies->Protein_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide) Mechanism_Studies->Cell_Cycle_Analysis Data_Analysis Data Analysis & Interpretation Protein_Analysis->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis End Conclusion: Elucidate MoA Data_Analysis->End

A typical experimental workflow for studying this compound.

Logical_Relationship This compound This compound Administration eIF4E_Inhibition Inhibition of eIF4E This compound->eIF4E_Inhibition Translation_Block Blockade of Oncogenic mRNA Translation eIF4E_Inhibition->Translation_Block Protein_Reduction Decreased Protein Levels of Cyclin D1 & c-Myc Translation_Block->Protein_Reduction Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) Protein_Reduction->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis Protein_Reduction->Apoptosis_Induction Tumor_Suppression Tumor Growth Suppression Cell_Cycle_Arrest->Tumor_Suppression Apoptosis_Induction->Tumor_Suppression

Logical flow of this compound's anti-cancer effects.

Conclusion

This compound represents a targeted therapeutic strategy with a well-defined mechanism of action centered on the inhibition of eIF4E. By disrupting the translation of key oncoproteins such as Cyclin D1 and c-Myc, this compound effectively induces cell cycle arrest and apoptosis in cancer cells. The preclinical data, though limited in public quantitative scope, strongly supports this mechanism. Further investigation, particularly the public release of comprehensive quantitative data from ongoing and completed studies, will be crucial for fully elucidating the therapeutic potential of this compound in various cancer types. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further explore and validate the anti-cancer effects of this promising agent.

References

An In-depth Technical Guide to the Downstream Targets of Briciclib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Briciclib (ON-014185) is a targeted anti-cancer agent that functions as an inhibitor of the eukaryotic translation initiation factor 4E (eIF4E). By binding to eIF4E, this compound disrupts the cap-dependent translation of a specific subset of mRNAs, many of which encode for proteins critical to cancer cell proliferation, survival, and metastasis. This technical guide provides a comprehensive overview of the core downstream targets of this compound, presenting quantitative data on its effects, detailed experimental protocols for target validation, and visual representations of the associated signaling pathways. The primary and well-documented downstream targets that are translationally suppressed by this compound include Cyclin D1, c-Myc, and Myeloid cell leukemia-1 (MCL-1).

Core Mechanism of Action: Inhibition of eIF4E

This compound is a water-soluble phosphate ester prodrug of ON 013100. Upon administration, it is converted to the active compound ON 013100, which directly targets and inhibits eIF4E. The eIF4E protein is a key component of the eIF4F complex, which is responsible for the recognition of the 5' cap structure of eukaryotic mRNAs, a critical step for the initiation of cap-dependent translation. Many oncogenic proteins are encoded by mRNAs with highly structured 5' untranslated regions (UTRs), making their translation particularly dependent on the helicase activity of the eIF4F complex, which is recruited by eIF4E. By inhibiting eIF4E, this compound selectively hinders the translation of these oncogenic mRNAs, leading to the downregulation of their corresponding proteins.

Below is a diagram illustrating the primary mechanism of action of this compound.

cluster_translation Cap-Dependent Translation Initiation cluster_inhibition Inhibition by this compound eIF4E eIF4E eIF4G eIF4G eIF4E->eIF4G recruits eIF4F_complex eIF4F Complex Assembly eIF4E->eIF4F_complex eIF4A eIF4A eIF4G->eIF4A recruits eIF4G->eIF4F_complex eIF4A->eIF4F_complex mRNA_cap 5' Cap (m7G) mRNA_cap->eIF4E binds to Translation Translation of Oncogenic Proteins (Cyclin D1, c-Myc, MCL-1) eIF4F_complex->Translation This compound This compound (ON-014185) This compound->eIF4E inhibits

Caption: Mechanism of this compound Action.

Key Downstream Targets

The inhibition of eIF4E by this compound leads to a significant reduction in the protein levels of several key oncogenes. The most consistently reported downstream targets are Cyclin D1, c-Myc, and MCL-1.

Cyclin D1

Cyclin D1 is a crucial regulator of the cell cycle, promoting the transition from the G1 to the S phase. Its overexpression is a common feature in many cancers, leading to uncontrolled cell proliferation. The translation of Cyclin D1 mRNA is highly dependent on eIF4E.

c-Myc

c-Myc is a transcription factor that regulates the expression of a vast number of genes involved in cell growth, proliferation, metabolism, and apoptosis. Similar to Cyclin D1, the translation of c-Myc mRNA is sensitive to eIF4E inhibition.

MCL-1

MCL-1 is an anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression contributes to cancer cell survival and resistance to chemotherapy. The translation of MCL-1 mRNA is also regulated by eIF4E.

The signaling pathway illustrating the effect of this compound on its downstream targets is depicted below.

cluster_targets Downstream Targets cluster_effects Cellular Effects This compound This compound eIF4E eIF4E This compound->eIF4E inhibits Cap_Dependent_Translation Cap-Dependent Translation eIF4E->Cap_Dependent_Translation promotes Cyclin_D1 Cyclin D1 Cap_Dependent_Translation->Cyclin_D1 synthesizes c_Myc c-Myc Cap_Dependent_Translation->c_Myc synthesizes MCL1 MCL-1 Cap_Dependent_Translation->MCL1 synthesizes Cell_Cycle_Arrest G1/S Phase Cell Cycle Arrest Cyclin_D1->Cell_Cycle_Arrest Reduced_Proliferation Reduced Proliferation & Growth c_Myc->Reduced_Proliferation Apoptosis Induction of Apoptosis MCL1->Apoptosis

Caption: this compound's Downstream Signaling Pathway.

Quantitative Data on this compound's Activity

The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values.

Cell LineCancer TypeGI50 (nM)Reference
EKO-1Mantle Cell Leukemia9.8 - 12.2[1]
MINOMantle Cell Leukemia9.8 - 12.2[1]
MCF7Breast Cancer9.8 - 12.2[1]
MDA-MB-231Breast Cancer9.8 - 12.2[1]
AGSGastric Cancer9.8 - 12.2[1]
OE19Esophageal Cancer9.8 - 12.2[1]
OE33Esophageal Cancer9.8 - 12.2[1]
FLO-1Esophageal Cancer9.8 - 12.2[1]

Studies using the active analog ON 013105 have demonstrated a dose-dependent reduction in the protein levels of Cyclin D1 and c-Myc in Mantle Cell Lymphoma (MCL) cell lines.

Cell LineTarget ProteinON 013105 Concentration (µM)ObservationReference
Granta 519Cyclin D10 - 2.0Dose-dependent decrease observed after 8 hours.[2]
Granta 519c-Myc0 - 2.0Dose-dependent decrease observed after 8 hours.[2]
Z138CCyclin D10 - 2.0Dose-dependent decrease observed after 8 hours.[2]
Z138Cc-Myc0 - 2.0Dose-dependent decrease observed after 8 hours.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's downstream targets.

Cell Culture and Drug Treatment
  • Cell Lines: Granta 519 and Z138C MCL cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mmol/L L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.

  • Drug Preparation: ON 013105 was dissolved in DMSO to create a stock solution and then diluted in the culture medium to the final concentrations for treatment.

  • Treatment: Cells were seeded and allowed to adhere overnight before being treated with varying concentrations of ON 013105 for the indicated time periods (e.g., 8 or 24 hours).

Western Blot Analysis for Downstream Target Expression

This protocol is for the semi-quantitative analysis of protein expression levels.

cluster_workflow Western Blot Workflow Cell_Lysis 1. Cell Lysis & Protein Extraction Quantification 2. Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE 3. SDS-PAGE (Protein Separation) Quantification->SDS_PAGE Transfer 4. Electrotransfer to PVDF Membrane SDS_PAGE->Transfer Blocking 5. Blocking (5% non-fat milk) Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (e.g., anti-Cyclin D1, anti-c-Myc) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. Chemiluminescence Detection Secondary_Ab->Detection Analysis 9. Densitometry Analysis Detection->Analysis

Caption: Western Blot Experimental Workflow.

  • Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) were separated by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for Cyclin D1, c-Myc, MCL-1, or a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities were quantified using densitometry software. The expression of target proteins was normalized to the loading control.

Cap-Binding Assay (m7GTP Pull-Down)

This assay is used to assess the ability of this compound to inhibit the binding of eIF4E to the mRNA cap.

  • Lysate Preparation: Prepare cell lysates containing eIF4E.

  • Incubation with this compound: Incubate the cell lysate with varying concentrations of this compound or a vehicle control.

  • m7GTP-Sepharose Binding: Add m7GTP-Sepharose beads to the lysates and incubate to allow eIF4E to bind to the cap analog.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-eIF4E antibody to determine the amount of eIF4E that was bound to the m7GTP beads in the presence and absence of this compound.

Conclusion

This compound represents a promising therapeutic strategy by targeting the fundamental process of cap-dependent translation, which is frequently dysregulated in cancer. Its ability to selectively downregulate key oncoproteins such as Cyclin D1, c-Myc, and MCL-1 provides a strong rationale for its clinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on eIF4E inhibitors and related pathways. Further quantitative studies are warranted to fully elucidate the dose-response relationships and the kinetics of target modulation by this compound in a broader range of cancer models.

References

Briciclib: A Technical Guide to its Impact on Cyclin D1 and c-Myc Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Briciclib (ON 014185) is a clinical-stage small molecule inhibitor with demonstrated anticancer properties. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its targeted inhibition of the eukaryotic translation initiation factor 4E (eIF4E) and the subsequent downstream effects on the expression of key oncogenic proteins, cyclin D1 and c-Myc. This document consolidates available preclinical data, details relevant experimental protocols, and presents signaling pathways and workflows through structured diagrams to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

The dysregulation of protein synthesis is a hallmark of cancer, enabling the uncontrolled proliferation and survival of malignant cells. A critical control point in this process is the initiation of cap-dependent translation, which is orchestrated by the eIF4F complex. A key component of this complex, eIF4E, binds to the 5' cap structure of messenger RNA (mRNA) and facilitates the recruitment of the translational machinery. The expression and activity of eIF4E are frequently elevated in a wide array of human cancers, correlating with poor prognosis.[1][2]

eIF4E preferentially promotes the translation of a subset of mRNAs that encode for potent growth and survival factors, including the cell cycle regulator cyclin D1 and the transcription factor c-Myc. The overexpression of these proteins is a major driver of tumorigenesis. This compound, a water-soluble derivative of the parent compound ON 013100, has emerged as a promising therapeutic agent that targets this critical axis.[1] This guide will elucidate the molecular mechanisms through which this compound exerts its effects on cyclin D1 and c-Myc expression.

Mechanism of Action: Targeting the eIF4E-Mediated Translation

This compound's primary mechanism of action involves the direct binding to eIF4E, thereby disrupting its function as a key translation initiation factor.[1][2] This interaction has been confirmed through Nuclear Magnetic Resonance (NMR) analysis, which demonstrated a direct binding between this compound and recombinant eIF4E.[1][2]

By binding to eIF4E, this compound is thought to interfere with the assembly of the eIF4F complex, which is essential for the initiation of cap-dependent translation. This disruption prevents the efficient translation of mRNAs that are highly dependent on eIF4E for their expression. Among the most sensitive targets are the mRNAs for cyclin D1 and c-Myc, which are known to possess highly structured 5' untranslated regions (UTRs) that necessitate the helicase activity of the eIF4F complex.[1]

The inhibition of eIF4E-mediated translation leads to a significant and dose-dependent reduction in the protein levels of both cyclin D1 and c-Myc within hours of treatment.[1]

This compound's Mechanism of Action cluster_0 Cap-Dependent Translation Initiation cluster_1 This compound's Intervention cluster_2 Downstream Effects eIF4E eIF4E eIF4F Complex eIF4F Complex eIF4E->eIF4F Complex binds eIF4G eIF4G eIF4G->eIF4F Complex binds eIF4A eIF4A eIF4A->eIF4F Complex binds mRNA mRNA eIF4F Complex->mRNA binds to 5' cap Ribosome Ribosome mRNA->Ribosome recruits Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis Cyclin D1 Protein Cyclin D1 Protein Protein Synthesis->Cyclin D1 Protein inhibited translation c-Myc Protein c-Myc Protein Protein Synthesis->c-Myc Protein inhibited translation This compound This compound This compound->eIF4E binds & inhibits Cyclin D1 mRNA Cyclin D1 mRNA c-Myc mRNA c-Myc mRNA Cell Proliferation Cell Proliferation Cyclin D1 Protein->Cell Proliferation promotes c-Myc Protein->Cell Proliferation promotes Tumor Growth Tumor Growth Cell Proliferation->Tumor Growth Western Blot Workflow Cell_Lysis Cell Lysis (RIPA Buffer) Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE (Protein Separation) Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% non-fat milk) Transfer->Blocking Primary_Antibody Primary Antibody Incubation (anti-Cyclin D1, anti-c-Myc, anti-Actin) Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection Chemiluminescent Detection Secondary_Antibody->Detection Analysis Densitometry Analysis Detection->Analysis RT-qPCR Workflow RNA_Extraction Total RNA Extraction RNA_Quantification RNA Quantification and Quality Check RNA_Extraction->RNA_Quantification cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Quantification->cDNA_Synthesis qPCR Quantitative PCR (SYBR Green or TaqMan) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt Method) qPCR->Data_Analysis

References

Briciclib (P276-00): A Technical Guide to its Role in Inducing Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Briciclib (also known as P276-00) is a potent small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), with significant activity against CDK1, CDK4, and particularly CDK9.[1][2][3] Its primary mechanism of inducing apoptosis in cancer cells is linked to the inhibition of CDK9, a key regulator of transcriptional elongation. By targeting the CDK9/Cyclin T1 complex, this compound effectively downregulates the expression of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (Mcl-1).[4][5] This disruption of the cellular survival machinery triggers the intrinsic apoptotic pathway, leading to programmed cell death in various hematological malignancies and solid tumors. This technical guide provides an in-depth overview of the molecular mechanisms, experimental validation, and key signaling pathways involved in this compound-induced apoptosis.

Introduction

This compound is a flavone derivative that acts as an ATP-competitive inhibitor of CDKs.[1][3] Its inhibitory profile against CDK1/Cyclin B, CDK4/Cyclin D1, and CDK9/Cyclin T1 positions it as a promising therapeutic agent for cancers that are dependent on these kinases for proliferation and survival.[1][4] A significant body of preclinical evidence has demonstrated that this compound induces cell cycle arrest and, more importantly, triggers apoptosis in a variety of cancer cell lines, including those resistant to conventional therapies.[6][7] The induction of apoptosis is a key mechanism of its anti-tumor activity, both in vitro and in vivo.[4][6]

Core Mechanism of Apoptosis Induction

The primary driver of this compound-induced apoptosis is the inhibition of CDK9. CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for the elongation of transcription.[4] Inhibition of CDK9 by this compound leads to a global suppression of transcription, with a particularly profound effect on genes with short-lived mRNA and protein products.

Among these are key survival proteins, including the anti-apoptotic Bcl-2 family member, Mcl-1, and the oncogenic transcription factor, MYC. Mcl-1 is a crucial survival factor in many cancers, and its rapid turnover makes it highly susceptible to transcriptional inhibition. The this compound-mediated downregulation of Mcl-1 disrupts the balance of pro- and anti-apoptotic proteins at the mitochondria, leading to the activation of the intrinsic apoptotic cascade.

Signaling Pathway of this compound-Induced Apoptosis

Briciclib_Apoptosis_Pathway This compound This compound (P276-00) CDK9 CDK9/Cyclin T1 (P-TEFb) This compound->CDK9 inhibits RNAPII RNA Polymerase II (C-terminal domain) CDK9->RNAPII phosphorylates Transcription Transcriptional Elongation RNAPII->Transcription enables Mcl1_mRNA Mcl-1 mRNA Transcription->Mcl1_mRNA produces Mcl1_Protein Mcl-1 Protein Mcl1_mRNA->Mcl1_Protein translates to BaxBak Bax/Bak Mcl1_Protein->BaxBak inhibits Mitochondria Mitochondria BaxBak->Mitochondria permeabilizes CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Briciclib_Workflow start Start: Hypothesis on this compound's Apoptotic Effect cell_culture Cell Culture (e.g., MCL, MM cell lines) start->cell_culture treatment Treat with this compound (Dose-response & Time-course) cell_culture->treatment viability Cell Viability Assay (CCK8/MTT) treatment->viability flow Flow Cytometry treatment->flow western Western Blotting treatment->western data_analysis Data Analysis & Interpretation viability->data_analysis cell_cycle Cell Cycle Analysis (PI Staining) flow->cell_cycle annexin Apoptosis Assay (Annexin V/PI) flow->annexin cell_cycle->data_analysis annexin->data_analysis protein_analysis Analyze Protein Expression (Mcl-1, Cleaved PARP, Cyclin D1) western->protein_analysis protein_analysis->data_analysis conclusion Conclusion on this compound's Apoptotic Mechanism data_analysis->conclusion

References

An In-depth Technical Guide to Cyclin-Dependent Kinase (CDK) Inhibitors in Mantle Cell Lymphoma Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Briciclib" was not identified in the existing scientific literature for mantle cell lymphoma. This guide will instead focus on well-documented Cyclin-Dependent Kinase (CDK) inhibitors that are subjects of extensive research in this field, such as Palbociclib (a CDK4/6 inhibitor) and Enitociclib (a CDK9 inhibitor), to provide a relevant and comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Targeting CDKs in Mantle Cell Lymphoma

Mantle Cell Lymphoma (MCL) is an aggressive B-cell non-Hodgkin lymphoma characterized by the chromosomal translocation t(11;14)(q13;q32).[1] This translocation places the CCND1 gene, which encodes Cyclin D1, under the control of the immunoglobulin heavy chain enhancer, leading to its aberrant and constitutive overexpression.[1] Cyclin D1 is a crucial regulator of the cell cycle, forming a complex with CDK4 and CDK6 to promote the transition from the G1 to the S phase. This fundamental dysregulation of the cell cycle machinery makes the CDK4/6 axis a prime therapeutic target in MCL.[2][3]

More recently, another class of CDKs, particularly CDK9, has emerged as a promising target. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which regulates the transcription of crucial anti-apoptotic and oncogenic proteins, including MCL-1 and MYC.[4] Inhibition of CDK9 offers a distinct but complementary approach to disrupt the survival and proliferation of MCL cells, especially in the context of therapeutic resistance.[4][5]

Mechanism of Action of CDK Inhibitors in MCL

CDK4/6 Inhibitors (e.g., Palbociclib, Abemaciclib, Ribociclib)

CDK4/6 inhibitors function by competitively binding to the ATP-binding pocket of CDK4 and CDK6, preventing the formation of active complexes with Cyclin D1. This inhibition blocks the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thereby inducing a G1 cell cycle arrest.[2][6] In MCL, where Cyclin D1 is overexpressed and CDK4 is frequently dysregulated, this mechanism directly counteracts the primary driver of proliferation.[1][3]

CDK4_6_Pathway cluster_0 Mantle Cell Lymphoma Cell CCND1 Cyclin D1 (Overexpressed) CDK4_6 CDK4/6 CCND1->CDK4_6 Rb Rb CDK4_6->Rb Phosphorylates (p) G1_Arrest G1 Cell Cycle Arrest E2F E2F Rb->E2F Releases S_Phase S-Phase Progression (Proliferation) E2F->S_Phase Activates Transcription Palbociclib Palbociclib (CDK4/6 Inhibitor) Palbociclib->CDK4_6 Inhibits Palbociclib->G1_Arrest

CDK4/6 signaling pathway and inhibition in MCL.
CDK9 Inhibitors (e.g., Enitociclib, Voruciclib)

CDK9 inhibitors act by a different mechanism. As a core component of the P-TEFb complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for productive transcriptional elongation. By inhibiting CDK9, these drugs prevent the transcription of genes with short half-lives, which often encode for key survival proteins. In MCL, this leads to the rapid depletion of anti-apoptotic proteins like MCL-1 and the oncogenic transcription factor c-MYC, ultimately inducing apoptosis.[4][5] This mechanism is particularly relevant for overcoming resistance to other therapies, such as BTK inhibitors, which can be driven by MYC-target enrichment.[4]

CDK9_Pathway cluster_1 Mantle Cell Lymphoma Cell Nucleus CDK9 CDK9/P-TEFb RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates (p) DNA DNA Template mRNA mRNA Transcripts (MCL-1, c-MYC, Cyclin D1) RNAPII->mRNA Promotes Transcriptional Elongation Proteins Pro-Survival Proteins (MCL-1, c-MYC) mRNA->Proteins Translation Apoptosis Apoptosis Proteins->Apoptosis Inhibits Enitociclib Enitociclib (CDK9 Inhibitor) Enitociclib->CDK9 Enitociclib->Apoptosis

CDK9 signaling pathway and inhibition in MCL.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of various CDK inhibitors in mantle cell lymphoma.

Table 1: Preclinical Activity of CDK Inhibitors in MCL Cell Lines
CompoundTargetCell Line(s)IC50Reference
Abemaciclib CDK4/6JeKo-1, Mino, Z138, Maver-1, Rec-10.07 - 0.95 µM[7]
Enitociclib CDK9Various MCL and DLBCL lines32 - 172 nM[4]
Ribociclib CDK4/6Neuroblastoma cell lines (MCL data not specified)Mean of 307 nM in sensitive lines[6]
Table 2: Clinical Trial Efficacy of CDK Inhibitors in Relapsed/Refractory (R/R) MCL
Agent(s)Study PhaseNo. of PatientsOverall Response Rate (ORR)Complete Response (CR)Reference
Palbociclib Phase Ib1718%6%[1]
Abemaciclib Phase II2835.7%7.1%[7][8]
Palbociclib + Ibrutinib Phase I2767%37%[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to evaluate CDK inhibitors in MCL.

Cell Viability and IC50 Determination
  • Cell Culture: MCL cell lines (e.g., JeKo-1, Mino, Z138) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: Cells are seeded in 96-well plates at an optimal density. After 24 hours, cells are treated with serial dilutions of the CDK inhibitor (e.g., Palbociclib, Enitociclib) for a specified duration (typically 72 hours).

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the Cell Counting Kit-8 (CCK-8) or a resazurin-based assay, according to the manufacturer's instructions.

  • Data Analysis: Absorbance or fluorescence is read on a plate reader. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of viable cells against the log concentration of the drug and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cell Cycle Analysis by Flow Cytometry
  • Treatment: MCL cells are treated with the CDK inhibitor at a relevant concentration (e.g., 1x or 2x IC50) for 24-48 hours. A vehicle control (e.g., DMSO) is run in parallel.

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing gently. Cells are then stored at -20°C for at least 2 hours.

  • Staining: Fixed cells are washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

  • Data Acquisition and Analysis: Samples are analyzed on a flow cytometer. The DNA content is measured, and the percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software (e.g., ModFit LT). An accumulation of cells in the G1 phase is indicative of CDK4/6 inhibitor activity.

Apoptosis Assay by Annexin V Staining
  • Treatment: Cells are treated with the CDK inhibitor (e.g., Enitociclib) for a predetermined time (e.g., 48 hours).

  • Staining: Harvested cells are washed and resuspended in Annexin V binding buffer. Fluorescently-conjugated Annexin V and a viability dye (e.g., PI or 7-AAD) are added according to the manufacturer's protocol.

  • Analysis: Samples are analyzed by flow cytometry. The percentage of apoptotic cells (Annexin V positive) is determined. This allows for the differentiation between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

Western Blotting for Protein Expression
  • Protein Extraction: Following drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-Rb, total Rb, MCL-1, c-MYC, cleaved PARP, Cyclin D1) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

Experimental_Workflow cluster_2 Preclinical Evaluation of a CDK Inhibitor in MCL A 1. Cell Culture MCL Cell Lines (e.g., JeKo-1) B 2. Drug Treatment Serial Dilutions of CDK Inhibitor A->B C 3. In Vitro Assays B->C D Cell Viability (IC50) C->D E Cell Cycle Analysis (G1 Arrest) C->E F Apoptosis Assay (Annexin V) C->F G Western Blot (Target Modulation) C->G H 4. In Vivo Model (Xenograft) C->H I 5. Efficacy Assessment Tumor Growth Inhibition H->I

Workflow for preclinical evaluation of CDK inhibitors.

Conclusion and Future Directions

Targeting cyclin-dependent kinases represents a highly rational and clinically validated strategy for the treatment of mantle cell lymphoma. CDK4/6 inhibitors like palbociclib and abemaciclib directly target the dysregulated cell cycle machinery that is a hallmark of this disease.[1][7] Concurrently, CDK9 inhibitors such as enitociclib offer a powerful method to deplete short-lived oncoproteins critical for MCL cell survival, providing a means to overcome resistance to other targeted agents.[4]

The quantitative data from both preclinical and clinical studies underscore the potential of these agents, particularly in combination therapies. For instance, the synergy observed between palbociclib and the BTK inhibitor ibrutinib, or between CDK9 inhibitors and BCL-2 inhibitors like venetoclax, highlights a promising path forward.[1][9][10] Future research will likely focus on identifying biomarkers to predict response and resistance, optimizing combination strategies to achieve deeper and more durable remissions, and exploring the next generation of more selective and potent CDK inhibitors.

References

Investigating Briciclib in Breast Cancer Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available preclinical data on Briciclib in breast cancer models. Due to the limited publicly available research on this compound, this document also includes a comprehensive comparative analysis of Ribociclib, a well-characterized and clinically approved drug for breast cancer, to provide a thorough context for researchers in this field.

Part 1: this compound - An eIF4E Inhibitor

Initial investigations have identified this compound as a potential therapeutic agent in breast cancer, operating through a distinct mechanism of action compared to many established therapies.

Mechanism of Action

This compound is a water-soluble small molecule that functions by inhibiting the eukaryotic translation initiation factor 4E (eIF4E).[1][2] eIF4E is a critical regulatory protein in the synthesis of proteins that are essential for cell proliferation, survival, and metastasis, including cyclin D1 and c-Myc.[2] In many types of cancer, eIF4E is overexpressed, leading to the increased translation of these oncogenic proteins.[2] this compound binds to eIF4E, thereby blocking the translation of these key downstream targets and inhibiting cancer cell growth.[2]

Quantitative Data: In Vitro Efficacy

Preclinical studies have demonstrated the potency of this compound in inhibiting the growth of breast cancer cell lines. The half-maximal growth inhibitory concentrations (GI50) are summarized below.

Cell LineCancer SubtypeGI50 (nM)
MCF7Hormone Receptor-Positive (HR+)9.8 - 12.2[2]
MDA-MB-231Triple-Negative Breast Cancer (TNBC)9.8 - 12.2[2]

Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines

Experimental Protocols

The following methodologies have been utilized to characterize the activity of this compound in preclinical breast cancer models.

MTT Cell Viability Assay: This assay is employed to determine the concentration of this compound required to inhibit the growth of breast cancer cell lines by 50% (GI50). The protocol involves treating cancer cells with varying concentrations of the drug and measuring the metabolic activity of viable cells, which correlates with cell number.[2]

Western Blot Analysis: This technique is used to assess the impact of this compound on the expression levels of proteins within the eIF4E signaling pathway. Following treatment with this compound, cell lysates are analyzed for changes in the levels of proteins such as cyclin D1, c-Myc, p53, and cleaved caspase-3 to confirm the drug's mechanism of action.[2]

ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is utilized for the quantitative measurement of specific proteins, such as cyclin D1 and c-Myc, in cell lysates after this compound treatment. This provides a more quantitative measure of the drug's effect on downstream targets.[2]

Signaling Pathway

Briciclib_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Signals Growth Signals eIF4E eIF4E Growth Signals->eIF4E Activates Translation Initiation Translation Initiation eIF4E->Translation Initiation This compound This compound This compound->eIF4E Inhibits CyclinD1_Protein Cyclin D1 Protein Translation Initiation->CyclinD1_Protein Translates cMyc_Protein c-Myc Protein Translation Initiation->cMyc_Protein Translates mRNA_CyclinD1 Cyclin D1 mRNA mRNA_CyclinD1->Translation Initiation mRNA_cMyc c-Myc mRNA mRNA_cMyc->Translation Initiation Cell_Proliferation Cell_Proliferation CyclinD1_Protein->Cell_Proliferation Promotes cMyc_Protein->Cell_Proliferation Promotes

Caption: this compound inhibits eIF4E-mediated protein translation.

Part 2: Ribociclib - A CDK4/6 Inhibitor (A Comparative Technical Guide)

Given the limited data on this compound, this section provides a detailed technical overview of Ribociclib, a leading therapeutic for HR-positive breast cancer.

Mechanism of Action

Ribociclib is a selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[3][4] In HR-positive breast cancer, the Cyclin D-CDK4/6 pathway is a key driver of cell proliferation.[5] Ribociclib blocks the activity of the Cyclin D-CDK4/6 complex, preventing the phosphorylation of the Retinoblastoma protein (pRb).[3][6] This maintains pRb in its active, tumor-suppressive state, leading to a G1 phase cell cycle arrest and a subsequent reduction in tumor cell proliferation.[3][6]

Quantitative Data: Preclinical and Clinical Efficacy

Ribociclib has demonstrated significant efficacy in both preclinical models and clinical trials.

Cell LineSubtypeIC50 (µM)
MCF7HR+/HER2-~0.1[7][8]
T47DHR+/HER2-~0.1[7]
ZR-75-1HR+/HER2-~0.1[6]
MDA-MB-231TNBC>10[9]

Table 2: Preclinical In Vitro Efficacy of Ribociclib in Breast Cancer Cell Lines

Trial NameTreatment ArmControl ArmMedian PFSMedian OS
MONALEESA-2Ribociclib + LetrozolePlacebo + Letrozole25.3 months63.9 months[10]
MONALEESA-3Ribociclib + FulvestrantPlacebo + Fulvestrant20.5 months53.7 months[11]
MONALEESA-7Ribociclib + Endocrine TherapyPlacebo + Endocrine Therapy23.8 monthsNot Reached[12]

Table 3: Key Clinical Trial Efficacy Data for Ribociclib in HR+/HER2- Advanced Breast Cancer

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry: This method is used to quantify the effect of Ribociclib on the cell cycle distribution of breast cancer cells. Treatment with Ribociclib is expected to induce a G1 phase arrest, which can be measured by staining the cellular DNA with a fluorescent dye and analyzing the cell population by flow cytometry.

In Vivo Xenograft Studies: To evaluate the anti-tumor activity of Ribociclib in a living system, human breast cancer cells are implanted into immunocompromised mice.[6] The mice are then treated with Ribociclib, and tumor growth is monitored over time.[6] These studies are crucial for determining the in vivo efficacy and tolerability of the drug.

Signaling Pathway

Ribociclib_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 G1 Phase Regulation cluster_2 Cell Cycle Progression Mitogenic_Signals Mitogenic Signals (e.g., Estrogen) CyclinD Cyclin D Mitogenic_Signals->CyclinD CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 pRb pRb CyclinD_CDK46->pRb Phosphorylates pRb_P pRb-P (Inactive) pRb->pRb_P E2F E2F pRb->E2F Inhibits Gene_Expression Gene Expression for S Phase Entry E2F->Gene_Expression Activates Ribociclib Ribociclib Ribociclib->CDK46 Inhibits G1_S_Transition G1 to S Phase Transition Gene_Expression->G1_S_Transition

Caption: Ribociclib inhibits the CDK4/6-pRb signaling pathway.

General Experimental Workflow for Investigating Novel Compounds

The preclinical evaluation of a novel compound in breast cancer models typically follows a structured workflow to systematically assess its potential as a therapeutic agent.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Efficacy Studies cluster_3 Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Cell_Line_Panel Select Diverse Breast Cancer Cell Lines Viability_Assay Cell Viability Assays (e.g., MTT, CTG) Cell_Line_Panel->Viability_Assay IC50_Determination Determine IC50/GI50 Values Viability_Assay->IC50_Determination Target_Engagement Target Engagement Assays (e.g., Western Blot for p-Target) IC50_Determination->Target_Engagement Pathway_Analysis Pathway Analysis (e.g., Western Blot, RNA-seq) Target_Engagement->Pathway_Analysis Cell_Cycle_Apoptosis Cell Cycle & Apoptosis Assays (Flow Cytometry) Pathway_Analysis->Cell_Cycle_Apoptosis Xenograft_Model Establish Xenograft Models (CDX or PDX) Cell_Cycle_Apoptosis->Xenograft_Model Drug_Administration Drug Administration (Dose, Schedule) Xenograft_Model->Drug_Administration Tumor_Measurement Monitor Tumor Growth & Animal Health Drug_Administration->Tumor_Measurement PK_Studies Pharmacokinetic Studies (Blood/Tumor Drug Levels) Drug_Administration->PK_Studies Endpoint_Analysis Endpoint Analysis (Tumor Weight, Biomarkers) Tumor_Measurement->Endpoint_Analysis PD_Biomarkers Pharmacodynamic Biomarker Analysis in Tumors PK_Studies->PD_Biomarkers

Caption: A general workflow for preclinical drug evaluation.

References

Briciclib's Effect on Cap-Dependent Translation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Briciclib is a small molecule inhibitor that targets the eukaryotic translation initiation factor 4E (eIF4E), a pivotal component of the cap-dependent translation machinery. By binding directly to eIF4E, this compound disrupts its function, leading to a significant reduction in the translation of key oncogenic proteins, such as cyclin D1 and c-Myc. This targeted inhibition of cap-dependent translation underscores this compound's potential as a therapeutic agent in cancers characterized by the overexpression or hyperactivity of eIF4E. This guide provides a comprehensive overview of this compound's mechanism of action, supported by available data, detailed experimental protocols for relevant assays, and visualizations of the pertinent signaling pathways.

Introduction to Cap-Dependent Translation and the Role of eIF4E

Cap-dependent translation is the primary mechanism for protein synthesis in eukaryotes. It is initiated by the binding of the eIF4F complex to the 5' cap structure (a 7-methylguanosine cap) of messenger RNA (mRNA). The eIF4F complex consists of three key proteins:

  • eIF4E: The cap-binding protein.

  • eIF4G: A large scaffolding protein.

  • eIF4A: An RNA helicase that unwinds the secondary structure in the 5' untranslated region (UTR) of mRNA.

The assembly of this complex is a rate-limiting step in translation initiation. eIF4E's activity is tightly regulated, primarily by the mTOR signaling pathway through the phosphorylation of the 4E-binding proteins (4E-BPs). When hypophosphorylated, 4E-BPs bind to eIF4E and prevent its interaction with eIF4G, thereby inhibiting cap-dependent translation. In many cancers, the mTOR pathway is hyperactivated, leading to the hyperphosphorylation of 4E-BPs and the constitutive activation of eIF4E, which in turn promotes the translation of mRNAs encoding proteins involved in cell proliferation, survival, and angiogenesis.

This compound's Mechanism of Action

This compound exerts its inhibitory effect on cap-dependent translation through direct interaction with eIF4E.[1] This binding disrupts the normal function of eIF4E, leading to a cascade of downstream effects that collectively suppress the synthesis of specific proteins crucial for cancer cell growth and survival.

Direct Binding to eIF4E

Studies, including Nuclear Magnetic Resonance (NMR) analysis, have demonstrated a direct interaction between this compound and recombinant eIF4E.[1] This binding event is central to this compound's mechanism of action, as it directly targets the key cap-binding component of the translation initiation machinery. The precise binding site and the affinity (Kd) of this interaction are subjects of ongoing investigation.

Disruption of eIF4E Localization and Function

Treatment with this compound has been shown to disrupt the subcellular localization of eIF4E, leading to an increase in nuclear eIF4E.[1] This alteration in localization likely contributes to the overall disruption of its cytoplasmic function in translation initiation. By binding to eIF4E, this compound is thought to interfere with its ability to properly engage with the 5' cap of mRNAs and/or its interaction with eIF4G, thereby preventing the assembly of the functional eIF4F complex.

Inhibition of Downstream Oncogene Translation

The functional consequence of this compound's interaction with eIF4E is a significant and selective reduction in the protein levels of key eIF4E translational targets. These targets often include potent oncoproteins that drive cell cycle progression and proliferation.

  • Cyclin D1: A critical regulator of the G1-S phase transition in the cell cycle.

  • c-Myc: A transcription factor that regulates the expression of numerous genes involved in cell growth and proliferation.

Inhibition of the translation of these and other oncogenes is a primary contributor to the anti-proliferative effects of this compound observed in various cancer cell lines.[1][2]

Quantitative Data on this compound's Activity

The following tables summarize the available quantitative data on the biological activity of this compound. It is important to note that while GI50 values for cell proliferation are available, specific IC50 values for the direct inhibition of cap-dependent translation in in-vitro assays are not yet publicly available.

Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines [2]

Cell LineCancer TypeGI50 (nM)
JEKO-1Mantle Cell Leukemia (MCL)9.8 - 12.2
MINOMantle Cell Leukemia (MCL)9.8 - 12.2
MCF7Breast Cancer9.8 - 12.2
MDA-MB-231Breast Cancer9.8 - 12.2
AGSGastric Cancer9.8 - 12.2
OE19Esophageal Cancer9.8 - 12.2
OE33Esophageal Cancer9.8 - 12.2
FLO-1Esophageal Cancer9.8 - 12.2

Table 2: Effect of this compound on eIF4E Target Protein Expression [1]

Cell LineProteinTreatmentResult
Granta 519Cyclin D11µM this compound for 24 hrsSignificant inhibition
FaDuCyclin D11µM this compound for 24 hrsSignificant inhibition
Granta 519c-Myc1µM this compound for 24 hrsReduced expression
Jurkat Tc-Myc1µM this compound for 24 hrsReduced expression
FaDuc-Myc1µM this compound for 24 hrsReduced expression
MCF-7c-Myc1µM this compound for 24 hrsReduced expression
Granta 519MCl-11µM this compound for 24 hrsReduced expression
Jurkat TMCl-11µM this compound for 24 hrsReduced expression
FaDuMCl-11µM this compound for 24 hrsReduced expression
MCF-7MCl-11µM this compound for 24 hrsReduced expression

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the effect of this compound on cap-dependent translation. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Western Blot Analysis for Protein Expression

Objective: To determine the effect of this compound on the protein levels of eIF4E targets such as cyclin D1 and c-Myc.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cyclin D1, anti-c-Myc, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and apply the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

Polysome Profiling

Objective: To assess the global effect of this compound on translation by separating mRNAs based on the number of associated ribosomes. A decrease in the polysome-to-monosome (P/M) ratio indicates a reduction in translation initiation.

Materials:

  • Cycloheximide (CHX)

  • Lysis buffer with CHX, RNase inhibitors, and protease inhibitors

  • Sucrose solutions (e.g., 10% and 50% in a suitable buffer)

  • Ultracentrifuge with a swing-out rotor (e.g., SW41)

  • Gradient maker and fractionator with a UV detector

  • RNA extraction kit

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle control.

  • Translation Arrest: Add cycloheximide to the culture medium to a final concentration of 100 µg/mL and incubate for a short period (e.g., 5-10 minutes) to arrest ribosomes on the mRNA.

  • Cell Lysis: Wash cells with ice-cold PBS containing CHX and lyse in a hypotonic lysis buffer containing CHX and RNase inhibitors on ice.

  • Sucrose Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes.[3][4][5][6]

  • Ultracentrifugation: Carefully layer the cell lysate onto the sucrose gradient and centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.[4]

  • Fractionation: Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to generate a polysome profile. The profile will show peaks corresponding to the 40S and 60S ribosomal subunits, the 80S monosome, and polysomes.

  • RNA Isolation: Isolate RNA from the collected fractions.

  • Analysis: Analyze the polysome profiles to determine the P/M ratio. A decrease in this ratio in this compound-treated cells would indicate an inhibition of translation initiation. RNA from different fractions can be further analyzed by qRT-PCR or RNA-seq to determine the translational status of specific mRNAs.

Luciferase Reporter Assay for Cap-Dependent Translation

Objective: To specifically measure the effect of this compound on cap-dependent translation using a reporter construct.

Materials:

  • A bicistronic luciferase reporter plasmid containing a cap-dependent Renilla luciferase (Rluc) and a cap-independent (e.g., IRES-driven) Firefly luciferase (Fluc). Alternatively, two separate monocistronic plasmids can be co-transfected.

  • Cell line of interest

  • Transfection reagent

  • This compound

  • Dual-luciferase reporter assay system

Procedure:

  • Transfection: Co-transfect cells with the reporter plasmid(s).

  • Cell Treatment: After allowing for reporter gene expression (e.g., 24 hours), treat the cells with various concentrations of this compound or vehicle control for a defined period.

  • Cell Lysis: Lyse the cells according to the dual-luciferase assay kit protocol.

  • Luciferase Assay: Measure the activities of both Renilla and Firefly luciferases in the cell lysates using a luminometer.

  • Analysis: Calculate the ratio of Rluc to Fluc activity for each condition. A selective decrease in the Rluc/Fluc ratio in this compound-treated cells would indicate specific inhibition of cap-dependent translation.

Signaling Pathways and Visualizations

This compound's action on eIF4E is situated within a complex network of signaling pathways that regulate cell growth and proliferation. The PI3K/Akt/mTOR pathway is a central regulator of cap-dependent translation.

mTOR_eIF4E_Pathway mTOR/eIF4E Signaling Pathway and this compound's Point of Intervention Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates p_FourEBP1 p-4E-BP1 FourEBP1->p_FourEBP1 eIF4E eIF4E FourEBP1->eIF4E Binds and Inhibits eIF4F eIF4F Complex (eIF4E-eIF4G-eIF4A) eIF4E->eIF4F eIF4G eIF4G eIF4G->eIF4F eIF4A eIF4A eIF4A->eIF4F Cap_Translation Cap-Dependent Translation eIF4F->Cap_Translation Oncogenes Oncogene Translation (e.g., Cyclin D1, c-Myc) Cap_Translation->Oncogenes This compound This compound This compound->eIF4E Binds and Inhibits

Caption: mTOR/eIF4E signaling and this compound's target.

The diagram above illustrates the canonical PI3K/Akt/mTOR signaling pathway leading to the activation of cap-dependent translation. This compound intervenes at the level of eIF4E, directly inhibiting its function and thereby blocking the downstream translation of oncogenic proteins.

Experimental_Workflow General Experimental Workflow to Assess this compound's Effect cluster_0 Cell Culture & Treatment cluster_1 Biochemical Assays cluster_2 Data Analysis & Interpretation start Cancer Cell Line treat Treat with this compound (Dose-Response and Time-Course) start->treat wb Western Blot treat->wb pp Polysome Profiling treat->pp la Luciferase Assay treat->la wb_analysis Quantify Protein Levels (Cyclin D1, c-Myc) wb->wb_analysis pp_analysis Calculate P/M Ratio pp->pp_analysis la_analysis Determine Rluc/Fluc Ratio la->la_analysis conclusion Assess Inhibition of Cap-Dependent Translation wb_analysis->conclusion pp_analysis->conclusion la_analysis->conclusion

Caption: Workflow for this compound's effect assessment.

This workflow diagram outlines the key experimental steps to characterize the impact of this compound on cap-dependent translation, from cell treatment to data analysis and interpretation.

Conclusion

This compound represents a targeted therapeutic strategy aimed at a fundamental process in cancer cell biology: cap-dependent translation. Its ability to directly bind and inhibit eIF4E, a key regulator of this process, leads to the suppression of critical oncoproteins. The experimental methodologies and data presented in this guide provide a framework for the continued investigation and development of this compound and other eIF4E inhibitors. Further research to elucidate the precise binding kinetics and to obtain more extensive quantitative data on its translational inhibitory effects will be crucial in advancing its clinical potential.

References

Methodological & Application

Application Notes: Briciclib In Vitro Assay Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the in vitro evaluation of Briciclib (ON-014185), a potent and water-soluble small molecule inhibitor. This compound is a prodrug of ON 013100, which targets the eukaryotic translation initiation factor 4E (eIF4E), a key regulator of protein synthesis.[1][2][3] Overexpression of eIF4E is common in many cancers and is linked to the increased translation of oncogenes such as cyclin D1 and c-Myc.[3] This document outlines the mechanism of action and provides step-by-step protocols for assessing this compound's biological activity in cancer cell lines, including cell viability assays and Western blot analysis for target modulation.

Mechanism of Action

This compound is a benzyl styryl sulfone analog and a phosphate ester prodrug that is hydrolyzed in vivo to its active form, ON 013100.[2] The active compound binds to and inhibits eIF4E, a critical component of the eIF4F complex that recruits ribosomes to the 5' cap of mRNAs for translation initiation.[1][3] By inhibiting eIF4E, this compound effectively blocks the translation of a specific subset of mRNAs, particularly those with complex 5' untranslated regions, which often encode for proteins involved in cell proliferation and survival.[3]

The primary downstream effects of this compound's inhibition of eIF4E include a significant, dose-dependent reduction in the protein levels of Cyclin D1 and c-Myc.[3][4][5] This suppression of key proliferative proteins can lead to cell cycle arrest and a decrease in tumor cell proliferation.[2] Furthermore, treatment with this compound has been shown to enhance the expression of pro-apoptotic proteins such as p53 and cleaved caspase-3, indicating an induction of apoptosis in cancer cells.[3][5]

Briciclib_Pathway cluster_cell Cancer Cell This compound This compound (Prodrug) ON013100 ON 013100 (Active) This compound->ON013100 Hydrolysis eIF4E eIF4E ON013100->eIF4E Inhibits Caspase Cleaved Caspase-3 p53 ON013100->Caspase Induces Translation Protein Translation eIF4E->Translation Promotes mRNA Oncogene mRNA (e.g., Cyclin D1, c-Myc) mRNA->Translation Proteins Oncogenic Proteins (Cyclin D1, c-Myc) Translation->Proteins Proliferation Cell Proliferation & Survival Proteins->Proliferation Apoptosis Apoptosis Caspase->Apoptosis

Caption: this compound's mechanism of action targeting the eIF4E translation pathway.

Data Presentation: Anti-proliferative Activity

This compound demonstrates potent anti-proliferative effects across a range of cancer cell lines. The half-maximal growth inhibition (GI₅₀) values are consistently in the low nanomolar range.[3][4][6]

Cell LineCancer TypeGI₅₀ (nM)
JEKO-1Mantle Cell Leukemia (MCL)9.8 - 12.2 nM[3][4]
MINOMantle Cell Leukemia (MCL)9.8 - 12.2 nM[3][4]
MCF7Breast Cancer9.8 - 12.2 nM[3][4]
MDA-MB-231Breast Cancer9.8 - 12.2 nM[3][4]
AGSGastric Cancer9.8 - 12.2 nM[3][4]
OE19Esophageal Cancer9.8 - 12.2 nM[3][4]
OE33Esophageal Cancer9.8 - 12.2 nM[3][4]
FLO-1Esophageal Cancer9.8 - 12.2 nM[3][4]

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

This protocol determines the cytotoxic or cytostatic effect of this compound on cancer cells by measuring their metabolic activity. Tetrazolium salts (like MTT, XTT, MTS) are reduced by mitochondrial dehydrogenases in viable cells to a colored formazan product, which can be quantified by spectrophotometry.[3][7]

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT or XTT reagent

  • Solubilization solution (for MTT)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., ranging from 0.1 nM to 1 µM). Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT/XTT Addition:

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • For XTT: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours.

  • Solubilization (MTT only): After incubation, carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log concentration of this compound to determine the GI₅₀ value using non-linear regression analysis.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow Start Start Seed Seed Cells (96-well plate) Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 72h Treat->Incubate2 AddReagent Add MTT/XTT Reagent Incubate2->AddReagent Incubate3 Incubate 2-4h AddReagent->Incubate3 Read Read Absorbance Incubate3->Read Analyze Analyze Data (GI₅₀) Read->Analyze End End Analyze->End

Caption: A typical workflow for determining cell viability after this compound treatment.

Western Blot Analysis of Downstream Targets

This protocol is used to detect changes in the protein expression levels of this compound's downstream targets (Cyclin D1, c-Myc) and apoptosis markers (cleaved caspase-3) to confirm its mechanism of action.[3]

Materials:

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors[8][9]

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Cyclin D1, anti-c-Myc, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent (ECL) substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control for a specified time (e.g., 8, 24 hours).[4]

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[9] Incubate on ice for 30 minutes.[9]

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.[9] Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.

    • Wash the membrane three times for 5-10 minutes each with TBST.[10]

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[10]

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Apply the ECL substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system. Analyze band intensities relative to a loading control (e.g., β-actin).

Western_Blot_Workflow cluster_wb Western Blot Workflow A Cell Treatment & Lysis B Protein Quantification (BCA Assay) A->B C Sample Prep (Laemmli Buffer) B->C D SDS-PAGE Electrophoresis C->D E Protein Transfer (PVDF Membrane) D->E F Blocking (5% Milk/BSA) E->F G Primary Antibody Incubation (4°C O/N) F->G H Secondary Antibody Incubation (RT 1h) G->H I ECL Detection & Imaging H->I

Caption: Key steps in the Western blot analysis for target protein modulation.

References

Application Note: Quantification of Cyclin D1 Levels in Response to Briciclib Treatment Using a Cell-Based ELISA Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of Cyclin D1 protein levels in cultured cancer cells following treatment with Briciclib, a potent and selective inhibitor of Cyclin D1 translation. The described method utilizes a cell-based Enzyme-Linked Immunosorbent Assay (ELISA), a high-throughput and sensitive technique for measuring intracellular protein expression. This document is intended for researchers, scientists, and drug development professionals investigating the pharmacological effects of this compound and other Cyclin D1-targeting compounds.

Introduction

Cyclin D1, a key regulator of the cell cycle, is frequently overexpressed in a variety of human cancers, contributing to uncontrolled cell proliferation.[1][2] It forms a complex with cyclin-dependent kinases 4 and 6 (CDK4/6), which then phosphorylates and inactivates the Retinoblastoma (Rb) protein. This event allows the transcription of genes necessary for the G1 to S phase transition.[1] this compound is a small molecule inhibitor that has been shown to suppress the translation of Cyclin D1 mRNA, leading to a decrease in Cyclin D1 protein levels. This mechanism of action suggests its potential as a therapeutic agent in cancers with Cyclin D1 dysregulation.

Accurate quantification of Cyclin D1 protein levels in response to drug treatment is crucial for understanding the compound's potency and mechanism of action. While Western blotting is a common method for protein analysis, a cell-based ELISA offers a more quantitative and higher-throughput alternative for screening and dose-response studies. This application note details a robust cell-based ELISA protocol to measure changes in intracellular Cyclin D1 levels in cancer cell lines treated with this compound.

Cyclin D1 Signaling Pathway

The expression and activity of Cyclin D1 are regulated by various upstream signaling pathways, including the MAPK/ERK and PI3K/AKT/mTOR pathways, which are often activated by growth factors. Upon stimulation, these pathways promote the transcription and translation of the CCND1 gene. The resulting Cyclin D1 protein associates with CDK4/6, leading to Rb phosphorylation and cell cycle progression. This compound is understood to interfere with the translation of Cyclin D1 mRNA, thereby reducing the available pool of Cyclin D1 protein.

Cyclin_D1_Signaling_Pathway cluster_nucleus Nucleus GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, Myc) ERK->TranscriptionFactors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Translation Translation mTOR->Translation CCND1_mRNA Cyclin D1 mRNA TranscriptionFactors->CCND1_mRNA CCND1_mRNA->Translation This compound This compound This compound->Translation CyclinD1 Cyclin D1 Protein Translation->CyclinD1 CyclinD1_CDK46 Cyclin D1/CDK4/6 Complex CyclinD1->CyclinD1_CDK46 CDK46 CDK4/6 CDK46->CyclinD1_CDK46 Rb Rb CyclinD1_CDK46->Rb Phosphorylation pRb p-Rb CyclinD1_CDK46->pRb E2F E2F Rb->E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Nucleus Nucleus

Caption: Cyclin D1 Signaling Pathway and the Mechanism of Action of this compound.

Experimental Protocol

This protocol is adapted from commercially available cell-based ELISA kits and should be optimized for the specific cell line and experimental conditions.

Materials and Reagents:

  • Cancer cell line known to express Cyclin D1 (e.g., MCF-7, T47D)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixing Solution (e.g., 4% formaldehyde in PBS)

  • Quenching Buffer (e.g., 1% H2O2 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS with 0.1% Tween-20)

  • Primary Antibody: Anti-Cyclin D1 Antibody

  • Primary Antibody: Anti-GAPDH or Anti-β-actin Antibody (for normalization)

  • Secondary Antibody: HRP-conjugated anti-species IgG

  • TMB Substrate

  • Stop Solution (e.g., 2 N H2SO4)

  • Crystal Violet Solution

  • Solubilization Buffer (e.g., 1% SDS in water)

  • Microplate reader capable of measuring absorbance at 450 nm and 595 nm

Experimental Workflow:

ELISA_Workflow Seed 1. Seed Cells (96-well plate) Treat 2. Treat with this compound (24-48 hours) Seed->Treat Fix 3. Fix Cells (4% Formaldehyde) Treat->Fix Quench 4. Quench Endogenous Peroxidase (1% H2O2) Fix->Quench Block 5. Block Non-specific Binding (1% BSA) Quench->Block PrimaryAb 6. Incubate with Primary Antibody (Anti-Cyclin D1 or Anti-GAPDH) Block->PrimaryAb Wash1 7. Wash PrimaryAb->Wash1 SecondaryAb 8. Incubate with HRP-conjugated Secondary Antibody Wash1->SecondaryAb Wash2 9. Wash SecondaryAb->Wash2 Develop 10. Add TMB Substrate (Color Development) Wash2->Develop Stop 11. Add Stop Solution Develop->Stop Read1 12. Read Absorbance at 450 nm Stop->Read1 Stain 13. Stain with Crystal Violet Read1->Stain Wash3 14. Wash and Dry Stain->Wash3 Solubilize 15. Solubilize Stain Wash3->Solubilize Read2 16. Read Absorbance at 595 nm Solubilize->Read2 Analyze 17. Normalize and Analyze Data Read2->Analyze

Caption: Experimental Workflow for Cell-Based ELISA of Cyclin D1.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10,000-30,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete culture medium to the desired final concentrations. Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with the same concentration of DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Cell Fixation: Aspirate the treatment medium and wash the cells twice with 200 µL of ice-cold PBS. Add 100 µL of Fixing Solution to each well and incubate for 20 minutes at room temperature.

  • Quenching: Aspirate the Fixing Solution and wash the wells three times with 200 µL of PBS. Add 100 µL of Quenching Buffer to each well and incubate for 20 minutes at room temperature.

  • Blocking: Aspirate the Quenching Buffer and wash three times with 200 µL of PBS. Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation: Aspirate the Blocking Buffer. Add 50 µL of the diluted primary antibody (Anti-Cyclin D1 or Anti-GAPDH) to the appropriate wells. Incubate overnight at 4°C.

  • Washing: Aspirate the primary antibody solution and wash the wells three times with 200 µL of PBS containing 0.1% Tween-20.

  • Secondary Antibody Incubation: Add 50 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1.5 hours at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Color Development: Add 100 µL of TMB Substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color has developed.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Absorbance Reading (Cyclin D1): Read the absorbance of each well at 450 nm using a microplate reader.

  • Cell Normalization (Crystal Violet Staining):

    • Wash the wells three times with PBS.

    • Add 50 µL of Crystal Violet Solution to each well and incubate for 20 minutes at room temperature.

    • Wash the wells with water until the excess stain is removed and allow the plate to air dry.

    • Add 100 µL of Solubilization Buffer to each well and incubate for 20 minutes at room temperature with gentle shaking.

  • Absorbance Reading (Cell Density): Read the absorbance of each well at 595 nm.

  • Data Analysis: Normalize the absorbance values for Cyclin D1 (OD 450 nm) to the cell density values (OD 595 nm). Calculate the percentage of Cyclin D1 expression relative to the vehicle-treated control.

Data Presentation

The following tables present hypothetical data for illustrative purposes, based on the expected mechanism of this compound and the known feedback mechanisms of other CDK4/6 inhibitors. Actual experimental results may vary.

Table 1: Dose-Dependent Effect of this compound on Cyclin D1 Protein Levels

This compound Concentration (nM)Normalized OD 450 nm (Mean ± SD)% Cyclin D1 Expression (Relative to Vehicle)
0 (Vehicle)1.25 ± 0.08100%
11.18 ± 0.0694.4%
100.95 ± 0.0576.0%
1000.63 ± 0.0450.4%
10000.31 ± 0.0324.8%

Table 2: Time-Course of this compound (100 nM) Effect on Cyclin D1 Protein Levels

Treatment Duration (hours)Normalized OD 450 nm (Mean ± SD)% Cyclin D1 Expression (Relative to Vehicle at each time point)
01.22 ± 0.07100%
60.98 ± 0.0680.3%
120.75 ± 0.0561.5%
240.61 ± 0.0450.0%
480.55 ± 0.0445.1%

Note on Potential Feedback Mechanisms: It is important to note that prolonged treatment with compounds that inhibit CDK4/6 activity can sometimes lead to a compensatory upregulation of Cyclin D1 expression.[3] Researchers should be aware of this potential feedback loop when interpreting results from longer-term studies.

Troubleshooting

IssuePossible CauseSolution
High Background Insufficient washingIncrease the number and duration of wash steps.
Blocking insufficientOptimize blocking buffer concentration and incubation time.
Secondary antibody concentration too highTitrate the secondary antibody to a lower concentration.
Low Signal Insufficient primary or secondary antibodyIncrease antibody concentration or incubation time.
Low Cyclin D1 expression in cell lineUse a cell line known to have high Cyclin D1 expression.
Inactive TMB substrateUse fresh or properly stored TMB substrate.
High Well-to-Well Variability Inconsistent cell seedingEnsure a single-cell suspension and careful pipetting.
Incomplete washingEnsure complete removal of solutions at each wash step.
Edge effects in the plateAvoid using the outer wells of the plate.

Conclusion

The cell-based ELISA protocol described in this application note provides a reliable and high-throughput method for quantifying the effect of this compound on intracellular Cyclin D1 levels. This assay is a valuable tool for dose-response studies, mechanism of action elucidation, and the screening of other potential Cyclin D1 inhibitors in a drug discovery setting. Careful optimization of the protocol for specific cell lines and experimental conditions is recommended to ensure accurate and reproducible results.

References

Application Notes: Preparation and Use of Briciclib Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Briciclib (also known as ON 014185) is a water-soluble derivative of the small molecule ON 013100.[1][2] It functions as a potent inhibitor of the eukaryotic translation initiation factor 4E (eIF4E).[1][3] By targeting eIF4E, this compound effectively blocks the translation of cyclin D1 mRNA, leading to decreased levels of Cyclin D1 protein.[4] This down-regulation of Cyclin D1, a critical regulator of cell cycle progression, induces cell cycle arrest and apoptosis in cancer cells where it is overexpressed.[4] this compound has demonstrated inhibitory activity against a range of cancer cell lines, including mantle cell leukemia, breast, and gastric cancers, with GI₅₀ values in the low nanomolar range.[2][3][5]

Proper preparation, storage, and application of this compound stock solutions are critical for obtaining reproducible and accurate results in in vitro studies. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for use in cell-based assays.[5] These application notes provide a detailed protocol for the preparation of a this compound stock solution in DMSO, along with guidelines for its storage and use in a typical cell proliferation assay.

Quantitative Data Summary

Table 1: Chemical and Physical Properties of this compound
PropertyValueReference
Molecular Formula C₁₉H₂₃O₁₀PS[3][4]
Molecular Weight 474.42 g/mol [3][4]
CAS Number 865783-99-9[2][3]
Appearance White to off-white solid[3]
Table 2: Solubility of this compound
SolventSolubilityReference
DMSO ≥30 mg/mL[2][3][5]
DMSO 95 mg/mL (200.24 mM)[1]
Water Insoluble[1]
Ethanol Insoluble[1]
Note: The solubility of this compound in DMSO can be significantly impacted by moisture. It is highly recommended to use fresh, anhydrous (hygroscopic) DMSO for stock solution preparation.[1][3]
Table 3: Recommended Storage Conditions
FormStorage TemperatureShelf LifeReference
Solid Powder -20°C≥ 3 years[3]
Solid Powder 4°C2 years[3]
Stock Solution in DMSO -20°C1 year[3]
Stock Solution in DMSO -80°C2 years[3]
Note: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials and Equipment:

  • This compound powder (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Pre-analysis Calculation:

    • Determine the mass of this compound powder required to make the desired concentration and volume of the stock solution.

    • The formula to use is: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )

    • Example for 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mM x 1 mL x 474.42 g/mol = 4.74 mg

  • Weighing this compound:

    • Under a fume hood, carefully weigh out the calculated amount (e.g., 4.74 mg) of this compound powder using an analytical balance.

    • Transfer the powder to a sterile microcentrifuge tube or cryovial.

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the this compound powder.

    • Cap the tube securely.

    • Vortex the solution thoroughly until the this compound powder is completely dissolved. The solution should be clear. Gentle warming in a water bath (≤37°C) can be used to aid dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C as recommended in Table 3.[3]

Protocol 2: Application in a Cell Proliferation Assay (e.g., MTT/XTT Assay)

This protocol outlines the use of the this compound stock solution to determine its effect on the proliferation of a cancer cell line.

Procedure:

  • Cell Seeding:

    • Culture the desired cancer cell line under standard conditions.

    • Trypsinize and count the cells. Seed the cells into a 96-well microplate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of media).

    • Incubate the plate for 24 hours to allow cells to attach.

  • Preparation of Working Solutions:

    • Thaw one aliquot of the 10 mM this compound stock solution.

    • Prepare a series of serial dilutions of this compound in sterile cell culture medium. For example, to test concentrations from 1 nM to 1 µM, first prepare an intermediate dilution of the 10 mM stock in media, and then perform serial dilutions from this intermediate stock.

    • Important: The final concentration of DMSO in the wells should be kept constant across all treatments (including the vehicle control) and should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Treatment:

    • Carefully remove the old media from the wells.

    • Add 100 µL of the prepared this compound working solutions to the corresponding wells.

    • Include wells treated with media containing the same final concentration of DMSO as the highest drug concentration as a vehicle control. Also include untreated or "media only" wells as a negative control.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours) under standard cell culture conditions.

  • Cell Viability Assessment:

    • Following incubation, assess cell viability using a standard method such as an MTT or XTT assay according to the manufacturer's protocol. This typically involves adding the reagent to each well, incubating for a specified time, and then measuring the absorbance on a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results on a graph with this compound concentration on the x-axis (log scale) and percent viability on the y-axis.

    • Use a non-linear regression analysis to determine the GI₅₀ (concentration that causes 50% inhibition of cell growth).

Visualizations

Briciclib_Signaling_Pathway This compound Mechanism of Action cluster_0 Cell Cycle Progression cluster_1 Inhibition Mitogenic_Signals Mitogenic Signals (Growth Factors) eIF4E eIF4E Mitogenic_Signals->eIF4E CyclinD1_mRNA Cyclin D1 mRNA eIF4E->CyclinD1_mRNA Translation CyclinD1_Protein Cyclin D1 Protein CyclinD1_mRNA->CyclinD1_Protein CyclinD1_CDK46 Active Complex CyclinD1_Protein->CyclinD1_CDK46 CDK46 CDK4/6 CDK46->CyclinD1_CDK46 Rb Rb CyclinD1_CDK46->Rb P E2F E2F Rb->E2F Releases S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase Transcription This compound This compound This compound->eIF4E

Caption: this compound inhibits eIF4E, blocking Cyclin D1 translation and G1/S cell cycle progression.

Experimental_Workflow Experimental Workflow for Cell-Based Assay A 1. Prepare 10 mM This compound Stock in DMSO C 3. Prepare Serial Dilutions of this compound in Media A->C B 2. Seed Cancer Cells in 96-well Plate D 4. Treat Cells with This compound Dilutions B->D C->D E 5. Incubate for 48-72 hours D->E F 6. Add Cell Viability Reagent (e.g., MTT) E->F G 7. Measure Signal (Absorbance) F->G H 8. Analyze Data & Calculate GI₅₀ G->H

Caption: Workflow for evaluating this compound's anti-proliferative effects using a cell-based assay.

Safety Precautions

This compound is a potent bioactive compound and should be handled with care. This material should be considered hazardous until further information is available.[5] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling the solid compound and its solutions. All weighing and solution preparation should be performed in a chemical fume hood to avoid inhalation of the powder. Consult the Safety Data Sheet (SDS) for this product before use.[5]

References

Application Notes and Protocols for Briciclib Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Briciclib (ON-014185), a targeted inhibitor of the eukaryotic translation initiation factor 4E (eIF4E), in mouse xenograft models. The protocols outlined below are based on established methodologies for similar targeted therapies and general xenograft procedures.

Mechanism of Action

This compound is a water-soluble prodrug of ON 013100.[1] Upon administration, it is converted to its active form, which functions as a small molecule inhibitor of eIF4E.[1] The eukaryotic translation initiation factor 4E (eIF4E) is a critical component of the mRNA cap-binding complex and plays a pivotal role in the initiation of cap-dependent translation. By binding to eIF4E, this compound's active metabolite disrupts the formation of the eIF4F complex, which is essential for the translation of a specific subset of mRNAs. These mRNAs often encode for proteins crucial for cell proliferation, survival, and angiogenesis, including Cyclin D1 and c-Myc.[2] The inhibition of eIF4E leads to a significant reduction in the protein levels of these key oncogenic drivers, ultimately resulting in cell cycle arrest and apoptosis in cancer cells that overexpress Cyclin D1.[2]

Signaling Pathway

The signaling pathway affected by this compound is centered on the regulation of protein synthesis and its impact on the cell cycle. A simplified representation of this pathway is provided below.

Briciclib_Signaling_Pathway This compound This compound (ON-014185) ON013100 ON 013100 (Active Metabolite) This compound->ON013100 Hydrolysis eIF4E eIF4E ON013100->eIF4E Inhibits Apoptosis Apoptosis ON013100->Apoptosis Induces eIF4F eIF4F Complex Formation eIF4E->eIF4F mRNA Cyclin D1 mRNA Translation eIF4F->mRNA CyclinD1 Cyclin D1 Protein mRNA->CyclinD1 CDK46 CDK4/6 CyclinD1->CDK46 Rb Rb CDK46->Rb Phosphorylates pRb p-Rb E2F E2F Rb->E2F Releases CellCycle G1/S Phase Progression E2F->CellCycle

Caption: this compound inhibits eIF4E, leading to reduced Cyclin D1 translation and cell cycle arrest.

Experimental Protocols

The following are detailed protocols for the use of this compound in mouse xenograft models. These are generalized protocols and may require optimization based on the specific cell line and mouse strain used.

Xenograft Model Establishment (Subcutaneous)
  • Cell Culture: Culture human cancer cell lines (e.g., mantle cell lymphoma, breast, gastric, or esophageal cancer cell lines) in their recommended complete media. Ensure cells are in the logarithmic growth phase and have a viability of >90% before implantation.

  • Animal Models: Use immunodeficient mice, such as athymic nude (nu/nu) or NOD/SCID mice, aged 6-8 weeks. Allow mice to acclimatize for at least one week before any procedures.

  • Cell Preparation for Injection:

    • Harvest cells using trypsin-EDTA and wash twice with sterile, serum-free media or phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a 1:1 mixture of serum-free media/PBS and Matrigel® Basement Membrane Matrix on ice.

    • The final cell concentration should be 1-5 x 10^7 cells/mL.

  • Subcutaneous Injection:

    • Anesthetize the mouse using an appropriate anesthetic agent.

    • Inject 100-200 µL of the cell suspension subcutaneously into the flank of the mouse using a 27- or 30-gauge needle.

    • Monitor the mice for tumor growth.

This compound Formulation and Administration
  • Formulation: While specific formulation details for in vivo studies are not widely published, a common approach for water-soluble compounds is to dissolve them in a sterile, physiologically compatible vehicle such as sterile saline (0.9% NaCl) or PBS.

  • Administration Route: Based on early clinical trial designs, intravenous (IV) administration is a likely route. Intraperitoneal (IP) or oral gavage (PO) may also be viable depending on the compound's pharmacokinetic properties.

Experimental Workflow

Experimental_Workflow A Establish Xenograft Model (Subcutaneous injection of cancer cells) B Tumor Growth to Palpable Size (e.g., 100-200 mm³) A->B C Randomize Mice into Treatment and Control Groups B->C D Treatment Phase: Administer this compound or Vehicle C->D E Monitor Tumor Volume and Body Weight D->E Daily/Weekly F Endpoint Analysis: Tumor Excision, Biomarker Analysis E->F

References

MTT assay protocol for Briciclib cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: MTT Assay Protocol for Briciclib Cytotoxicity Assessment

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound (ON 014185) is a phosphate ester prodrug of the benzyl styryl sulfone analog ON 013100, which demonstrates potential as an antineoplastic agent.[1] Its mechanism of action involves the inhibition of eukaryotic translation initiation factor 4E (eIF4E) and the suppression of Cyclin D1 accumulation in cancer cells by blocking its mRNA translation.[1][2][3] Cyclin D1 is a critical regulator of the cell cycle, and its overexpression is common in various cancers, often correlating with a poor prognosis.[1] By reducing Cyclin D1 levels, this compound can induce cell cycle arrest and apoptosis, thereby inhibiting tumor cell proliferation.[1]

This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a standard method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

This compound's Mechanism of Action: The Cyclin D1 Pathway

This compound exerts its cytotoxic effects by targeting key proteins involved in cell cycle progression. A primary target is the translation of Cyclin D1 mRNA.[1] In normal cell cycle progression, mitogenic signals activate pathways like the Ras-Raf-MEK-ERK cascade, which promotes the transcription of the CCND1 gene, leading to the synthesis of Cyclin D1 protein.[6][7] Cyclin D1 then forms a complex with cyclin-dependent kinases 4 and 6 (CDK4/6).[8][9] This active complex phosphorylates the retinoblastoma protein (Rb), causing it to release the E2F transcription factor.[9][10] E2F then activates the transcription of genes necessary for the cell to transition from the G1 to the S phase of the cell cycle.[8][10] By inhibiting the production of Cyclin D1, this compound prevents Rb phosphorylation, leading to G1 cell-cycle arrest and a reduction in cancer cell proliferation.[8]

G1_S_Transition_Pathway cluster_0 cluster_1 Mitogens Mitogenic Signals (e.g., Growth Factors) Ras_Pathway Ras/MAPK Pathway Mitogens->Ras_Pathway CyclinD1_Gene Cyclin D1 Gene (CCND1) Transcription Ras_Pathway->CyclinD1_Gene CyclinD1_Protein Cyclin D1 Protein CyclinD1_Gene->CyclinD1_Protein Translation Active_Complex Active Cyclin D1-CDK4/6 Complex CyclinD1_Protein->Active_Complex CDK46 CDK4/6 CDK46->Active_Complex Rb_E2F Rb-E2F Complex (Inactive) Active_Complex->Rb_E2F Phosphorylation Rb Rb E2F E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates pRb p-Rb (Inactive) G1_S_Transition G1/S Phase Transition S_Phase_Genes->G1_S_Transition This compound This compound This compound->CyclinD1_Protein Inhibits Translation

Caption: this compound inhibits Cyclin D1 translation, disrupting G1/S phase progression.

Experimental Protocol: MTT Assay for this compound Cytotoxicity

This protocol details the steps for determining the half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) value of this compound.

1. Materials and Reagents

  • Selected cancer cell line(s) (e.g., MCF-7, MDA-MB-231, EKO-1)[3]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (ON 014185)

  • Dimethyl sulfoxide (DMSO, sterile) for stock solution preparation

  • Phosphate-Buffered Saline (PBS, sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 100% DMSO, or 10% SDS in 0.01 M HCl)[11]

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (spectrophotometer) capable of reading absorbance at 570 nm

2. Experimental Workflow

MTT_Workflow start Start harvest 1. Harvest and Count Cells start->harvest seed 2. Seed Cells into 96-Well Plate harvest->seed incubate1 3. Incubate Overnight (Allow Adhesion) seed->incubate1 prepare_drug 4. Prepare this compound Serial Dilutions incubate1->prepare_drug treat 5. Treat Cells with this compound (and Controls) incubate1->treat prepare_drug->treat incubate2 6. Incubate for 24, 48, or 72h treat->incubate2 add_mtt 7. Add MTT Reagent to Each Well incubate2->add_mtt incubate3 8. Incubate for 1-4 Hours (Formazan Formation) add_mtt->incubate3 solubilize 9. Add Solubilization Solution incubate3->solubilize incubate4 10. Incubate Overnight (Optional, for complete dissolution) solubilize->incubate4 read 11. Read Absorbance at 570 nm incubate4->read analyze 12. Analyze Data (Calculate % Viability and IC50) read->analyze end End analyze->end

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

3. Detailed Procedure

Step 1: Cell Seeding

  • Harvest logarithmically growing cells and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >90%.[12]

  • Dilute the cell suspension to the optimal seeding density in complete culture medium. This density should be determined empirically for each cell line to ensure cells are in an exponential growth phase at the end of the assay (typically 5,000-10,000 cells/well).[13]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include wells for "medium only" (background control) and "untreated cells" (viability control).

  • Incubate the plate overnight in a humidified incubator (37°C, 5% CO2) to allow cells to attach.[12]

Step 2: this compound Treatment

  • Prepare a concentrated stock solution of this compound in sterile DMSO.

  • On the day of treatment, prepare a series of serial dilutions of this compound in complete culture medium. The final concentration of DMSO in the wells should be kept constant and low (<0.5%) across all treatments to avoid solvent-induced cytotoxicity.

  • Prepare a vehicle control using the same final concentration of DMSO as in the drug-treated wells.

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate this compound concentration, vehicle control, or fresh medium (for untreated controls).

  • Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).[13]

Step 3: MTT Assay

  • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[4][14]

  • Incubate the plate for 1 to 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11][14]

  • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

  • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to ensure complete solubilization.[12] For some solubilizing agents, an overnight incubation may be required for complete dissolution.[4]

Step 4: Data Acquisition and Analysis

  • Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[4] A reference wavelength of >650 nm can be used to subtract background absorbance.[4]

  • Subtract the average absorbance of the "medium only" wells from all other readings.

  • Calculate the percentage of cell viability for each this compound concentration using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Plot the % Cell Viability against the logarithm of the this compound concentration.

  • Determine the IC50 or GI50 value using non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) with appropriate software (e.g., GraphPad Prism, R).

Data Presentation

Quantitative results should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Example of Dose-Response Data for a CDK4/6 Inhibitor (Ribociclib) on Breast Cancer Cell Lines. Note: This data is for Ribociclib, a compound with a related mechanism of action, and serves as an example for data presentation.[13][15]

Cell LineTreatmentIncubation Time (h)Concentration (µM)% Cell Viability (Mean ± SD)
MCF-7 Vehicle Control720100 ± 4.5
Ribociclib721078 ± 3.1
Ribociclib722052 ± 2.8
Ribociclib723025 ± 2.2
MDA-MB-231 Vehicle Control720100 ± 5.1
Ribociclib72585 ± 4.0
Ribociclib721055 ± 3.5
Ribociclib721530 ± 2.9

Table 2: Summary of this compound Growth Inhibitory (GI50) Values across Various Cancer Cell Lines. Data derived from preclinical studies.[3]

Cancer TypeCell LineGI50 (nM)
Mantle Cell LeukemiaEKO-19.8
Mantle Cell LeukemiaMINO11.5
Breast CancerMCF-710.2
Breast CancerMDA-MB-23112.2
Gastric CancerAGS11.8
Esophageal CancerOE1910.5

References

Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest by Briciclib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Briciclib (ON 014185) is a novel anti-cancer agent that functions as an inhibitor of the eukaryotic translation initiation factor 4E (eIF4E).[1] The eIF4E protein is a critical regulator of the translation of mRNAs that encode for proteins involved in cell proliferation and survival, including Cyclin D1.[1][2] By inhibiting eIF4E, this compound effectively reduces the protein levels of key oncogenes like Cyclin D1, leading to cell cycle arrest, primarily in the G1 phase.[3][4] This application note provides a detailed protocol for analyzing the cell cycle arrest induced by this compound using flow cytometry with propidium iodide (PI) staining.

Mechanism of Action

This compound targets eIF4E, a key component of the eIF4F complex, which is responsible for the initiation of cap-dependent translation.[5][6] In many cancers, the eIF4E pathway is dysregulated, leading to the overexpression of proteins that drive cell cycle progression, such as Cyclin D1.[2] Cyclin D1, in complex with cyclin-dependent kinases 4 and 6 (CDK4/6), phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors. This, in turn, promotes the transcription of genes required for the G1 to S phase transition.[4]

This compound's inhibition of eIF4E disrupts this cascade by decreasing the translation of Cyclin D1 mRNA.[1][3] The resulting reduction in Cyclin D1 protein levels prevents the formation of active Cyclin D1-CDK4/6 complexes, leading to the accumulation of hypophosphorylated Rb. This maintains the suppression of E2F-mediated transcription, ultimately causing the cells to arrest in the G1 phase of the cell cycle.[4]

Data Presentation

Due to the limited availability of specific quantitative flow cytometry data for this compound in peer-reviewed literature, the following table presents representative data for a different potent and selective eIF4E inhibitor, 4Ei-02, in MCF-7 breast cancer cells. This data illustrates the expected G1 cell cycle arrest following eIF4E inhibition.[4]

Table 1: Representative Cell Cycle Distribution in MCF-7 Cells Treated with an eIF4E Inhibitor (4Ei-02) for 24 hours [4]

Treatment Concentration% Cells in G0/G1% Cells in S Phase% Cells in G2/M Phase
Control (DMSO)45.2%35.1%19.7%
1 µM 4Ei-0268.5%18.3%13.2%
10 µM 4Ei-0282.1%9.5%8.4%

Note: This data is for the eIF4E inhibitor 4Ei-02 and is intended to be representative of the expected effects of an eIF4E inhibitor like this compound.

Mandatory Visualizations

Caption: this compound inhibits eIF4E, leading to reduced Cyclin D1 translation and G1 cell cycle arrest.

Flow_Cytometry_Workflow start Seed Cells treat Treat with this compound (or vehicle control) start->treat harvest Harvest Cells (Trypsinization) treat->harvest wash1 Wash with PBS harvest->wash1 fix Fix with Cold 70% Ethanol wash1->fix wash2 Wash with PBS fix->wash2 stain Stain with Propidium Iodide and RNase A wash2->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Cell Cycle Distribution acquire->analyze

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Seed the cancer cell line of interest (e.g., MCF-7, Granta-519) in 6-well plates at a density that will allow for exponential growth during the treatment period, typically aiming for 50-60% confluency at the time of harvest.

  • Cell Adherence: Allow cells to adhere and resume growth for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). A vehicle control (e.g., DMSO) at the same final concentration as the highest this compound treatment should also be prepared.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is adapted from standard propidium iodide staining procedures.

Reagents and Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (0.25%)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A

    • 0.1% Triton X-100 in PBS

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Protocol:

  • Cell Harvesting:

    • Aspirate the media from the wells.

    • Wash the cells once with PBS.

    • Add 1 mL of Trypsin-EDTA to each well and incubate at 37°C until the cells detach.

    • Neutralize the trypsin with 2 mL of complete medium and transfer the cell suspension to a 15 mL conical tube.

  • Cell Washing:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

  • Fixation:

    • While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to the tube.

    • Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours. Note: Cells can be stored in 70% ethanol at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes.

    • Carefully decant the ethanol without disturbing the cell pellet.

    • Wash the cell pellet with 5 mL of PBS and centrifuge at 800 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence in the appropriate channel (typically FL2 or PE-Texas Red).

    • Collect at least 10,000 events per sample.

    • Use a linear scale for the PI fluorescence channel to properly resolve the G1 and G2/M peaks.

  • Data Analysis:

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution.

    • Gate on the single-cell population to exclude doublets and aggregates.

    • Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound, through its inhibition of eIF4E, presents a promising therapeutic strategy for cancers dependent on dysregulated protein translation. The protocol outlined in this application note provides a robust method for quantifying the G1 cell cycle arrest induced by this compound, a key pharmacodynamic endpoint for this class of drugs. The provided diagrams and representative data offer a clear framework for understanding the mechanism of action and expected outcomes of this compound treatment. This information is valuable for researchers and drug development professionals investigating the anti-proliferative effects of this compound and other eIF4E inhibitors.

References

Application Notes and Protocols for Immunofluorescence of eIF4E Localization Following Briciclib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The eukaryotic translation initiation factor 4E (eIF4E) is a critical regulator of protein synthesis and is frequently dysregulated in various cancers. Its subcellular localization is tightly controlled and plays a crucial role in its function. While predominantly cytoplasmic, where it facilitates cap-dependent translation, a significant pool of eIF4E resides in the nucleus, participating in the export of specific mRNAs that encode for proteins involved in cell proliferation and survival.[1][2] The nuclear import of eIF4E is mediated by proteins such as Importin 8, while its export is dependent on the CRM1/XPO1 pathway.[1][3][4]

Briciclib (ON 013105) is a novel small molecule inhibitor that directly binds to eIF4E, disrupting its function and showing promise as an anti-cancer therapeutic.[5][6][7] Notably, treatment with this compound has been observed to alter the subcellular localization of eIF4E, leading to its accumulation in the nucleus.[5][6] This application note provides a detailed protocol for visualizing and analyzing the this compound-induced nuclear localization of eIF4E using immunofluorescence microscopy.

Putative Signaling Pathway and Mechanism of Action

This compound directly binds to eIF4E, which is thought to allosterically inhibit its interaction with key partners involved in nuclear export. The prevailing hypothesis is that this compound, by binding to eIF4E, disrupts the formation of the eIF4E-CRM1 export complex. This interference with the nuclear export machinery leads to the retention and subsequent accumulation of eIF4E within the nucleus. A similar mechanism has been observed with other inhibitors that target nuclear export pathways.

Briciclib_eIF4E_Localization cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_transport eIF4E_cyto eIF4E Translation Cap-Dependent Translation eIF4E_cyto->Translation Promotes eIF4E_nuclear eIF4E eIF4E_cyto->eIF4E_nuclear Nuclear Import eIF4E_nuclear->eIF4E_cyto Nuclear Export mRNA_export mRNA Export (e.g., Cyclin D1) eIF4E_nuclear->mRNA_export Mediates This compound This compound This compound->eIF4E_nuclear Binds CRM1 CRM1/XPO1 This compound->CRM1 Inhibits (Putative) Importin8 Importin 8

Caption: Putative mechanism of this compound-induced nuclear accumulation of eIF4E.

Experimental Data

Cell LineTreatmentObserved Change in eIF4E LocalizationReference
Granta 5191 µM this compound for 24 hoursIncreased nuclear localization[5][6]
Jurkat T1 µM this compound for 24 hoursIncreased nuclear localization[5][6]
FaDu1 µM this compound for 24 hoursIncreased nuclear localization[5][6]
MCF-71 µM this compound for 24 hoursIncreased nuclear localization[5][6]

Detailed Experimental Protocol: Immunofluorescence for eIF4E Localization

This protocol is designed for cultured cells grown on coverslips or in chamber slides.

Materials
  • Cell Culture: Cancer cell lines of interest (e.g., MCF-7, HeLa)

  • Reagents:

    • This compound (or ON 013105)

    • Dimethyl sulfoxide (DMSO) for vehicle control

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

    • 0.25% Triton X-100 in PBS (Permeabilization Buffer)

    • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20

    • Primary Antibody: Anti-eIF4E antibody (mouse or rabbit)

    • Secondary Antibody: Alexa Fluor-conjugated anti-mouse or anti-rabbit IgG

    • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

    • Mounting Medium

Experimental Workflow

IF_Workflow A 1. Cell Seeding B 2. This compound Treatment (1 µM, 24h) A->B C 3. Fixation (4% PFA, 15 min) B->C D 4. Permeabilization (0.25% Triton X-100, 10 min) C->D E 5. Blocking (5% BSA, 1 hour) D->E F 6. Primary Antibody Incubation (Anti-eIF4E, 4°C Overnight) E->F G 7. Secondary Antibody Incubation (Alexa Fluor-conjugated, 1 hour, RT, dark) F->G H 8. Nuclear Counterstain (DAPI, 5 min) G->H I 9. Mounting H->I J 10. Confocal Microscopy & Image Analysis I->J

Caption: Experimental workflow for eIF4E immunofluorescence after this compound treatment.

Step-by-Step Procedure
  • Cell Seeding:

    • Seed cells onto sterile glass coverslips in a 24-well plate or directly into chamber slides at a density that will result in 60-70% confluency at the time of treatment.

    • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in fresh culture medium to a final concentration of 1 µM.

    • Prepare a vehicle control with the same final concentration of DMSO in the culture medium.

    • Aspirate the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

    • Incubate the cells for 24 hours.

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Add 4% PFA in PBS to each well/chamber to cover the cells.

    • Incubate for 15 minutes at room temperature.

    • Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add Permeabilization Buffer (0.25% Triton X-100 in PBS) to the cells.

    • Incubate for 10 minutes at room temperature.

    • Aspirate the buffer and wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add Blocking Buffer to the cells.

    • Incubate for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-eIF4E antibody in Blocking Buffer according to the manufacturer's recommended dilution.

    • Aspirate the Blocking Buffer and add the diluted primary antibody solution to the cells.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • The next day, aspirate the primary antibody solution and wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.

    • Dilute the Alexa Fluor-conjugated secondary antibody in Blocking Buffer.

    • Add the diluted secondary antibody solution to the cells and incubate for 1 hour at room temperature in the dark.

  • Nuclear Counterstaining:

    • Aspirate the secondary antibody solution and wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.

    • Add DAPI solution (e.g., 300 nM in PBS) to the cells and incubate for 5 minutes at room temperature in the dark.

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully remove the coverslips from the wells and mount them onto glass slides with a drop of mounting medium.

    • For chamber slides, remove the chamber and add a coverslip with mounting medium.

    • Seal the edges of the coverslip with clear nail polish and allow it to dry.

  • Microscopy and Image Analysis:

    • Visualize the cells using a confocal microscope.

    • Capture images of the DAPI (blue) and the Alexa Fluor (e.g., green or red) channels.

    • Quantify the nuclear and cytoplasmic fluorescence intensity of eIF4E using image analysis software (e.g., ImageJ/Fiji). Calculate the nuclear-to-cytoplasmic fluorescence ratio for a statistically significant number of cells in both the control and this compound-treated groups.

Troubleshooting

ProblemPossible CauseSolution
High BackgroundInsufficient blocking or washingIncrease blocking time to 1.5-2 hours. Increase the number and duration of washes.
Secondary antibody is non-specificRun a secondary antibody-only control. If staining is observed, choose a different secondary antibody.
Weak or No SignalPrimary antibody concentration is too lowOptimize the primary antibody concentration by performing a titration.
Inefficient permeabilizationIncrease Triton X-100 concentration to 0.5% or increase permeabilization time.
PhotobleachingExcessive exposure to excitation lightMinimize light exposure. Use an anti-fade mounting medium.
Cells Detaching from CoverslipCells are not well-adheredUse coated coverslips (e.g., poly-L-lysine). Handle the cells more gently during washing steps.

Conclusion

The provided protocol offers a robust method for the immunofluorescent detection of eIF4E relocalization following treatment with this compound. This technique is invaluable for researchers investigating the mechanism of action of this compound and other eIF4E inhibitors, as well as for professionals in drug development seeking to characterize the cellular effects of novel therapeutic compounds targeting eIF4E. The observed nuclear accumulation of eIF4E upon this compound treatment highlights a key cellular consequence of engaging this important oncogenic target.

References

Troubleshooting & Optimization

Briciclib In Vivo Formulation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving and formulating Briciclib for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in organic solvents such as DMSO and DMF.[1] Solubility in DMSO has been reported to be at least 31 mg/mL and as high as 95 mg/mL.[2][3][4] For in vivo preparations, DMSO is commonly used as the initial solvent to create a stock solution before further dilution into a vehicle suitable for administration.

Q2: Is this compound water-soluble?

A2: There are conflicting reports regarding the water solubility of this compound. While some sources describe it as a "water soluble derivative" of its parent compound, ON 013100,[1][2][3][4][5][6] other data indicates it is "insoluble" in water.[2] This discrepancy may be due to the specific conditions under which solubility was tested (e.g., pH, temperature, buffer composition). For practical purposes in a research setting, it is recommended to first dissolve this compound in an organic solvent like DMSO before preparing aqueous-based formulations for in vivo use.

Q3: How can I improve the solubility of this compound?

A3: To enhance the dissolution of this compound, you can gently heat the solution to 37°C and use an ultrasonic bath.[3][4] It is also crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[2]

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: To maintain the stability of this compound, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[2][3][4][7] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in the final formulation The concentration of this compound exceeds its solubility in the final vehicle.- Increase the proportion of co-solvents such as PEG300 and Tween 80. - Decrease the final concentration of this compound. - Ensure the initial DMSO stock is fully dissolved before adding to the aqueous components.
Difficulty dissolving the powder The quality of the solvent may be poor, or the compound may have formed aggregates.- Use fresh, high-purity, anhydrous DMSO.[2] - Gently warm the solution to 37°C and sonicate.[3][4]
Inconsistent results in vivo The formulation may not be homogeneous, or the compound may have degraded.- For suspensions, ensure vigorous and consistent mixing before each administration. - Prepare fresh formulations for each experiment, as the stability of diluted solutions may be limited.[2] - Store stock solutions properly in aliquots to prevent degradation from multiple freeze-thaw cycles.[2][3][4][7]

Quantitative Data Summary

Solvent/VehicleSolubility/ConcentrationAdministration RouteSource
DMSO≥ 31 mg/mL-[3][4]
DMSO30 mg/mL-[1]
DMSO95 mg/mL-[2]
DMF30 mg/mL-[1]
5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O4.75 mg/mL (Clear Solution)Injection[2]
Carboxymethyl cellulose-sodium (CMC-Na)≥ 5 mg/mL (Homogeneous Suspension)Oral[2]
Corn OilNot specified (Suspension)Oral[2]

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Injection

This protocol is based on a formulation for a clear solution suitable for injection.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • PEG300

  • Tween 80

  • Sterile double-distilled water (ddH₂O) or saline

  • Sterile tubes and syringes

Procedure:

  • Prepare a stock solution: Dissolve this compound in fresh, anhydrous DMSO to create a concentrated stock solution (e.g., 95 mg/mL). Ensure the powder is completely dissolved. Gentle warming and sonication can be used if necessary.

  • Prepare the vehicle: In a sterile tube, prepare the final vehicle by mixing the components in the following order:

    • 40% PEG300

    • 5% Tween 80

    • 50% ddH₂O (or saline)

  • Prepare the final formulation: To prepare a 1 mL working solution with a final concentration of 4.75 mg/mL, add 50 µL of the 95 mg/mL this compound stock solution to 400 µL of PEG300. Mix until the solution is clear.

  • Add 50 µL of Tween 80 to the mixture and mix until clear.

  • Add 500 µL of ddH₂O to bring the final volume to 1 mL.

  • Mix thoroughly. This formulation should be used immediately for optimal results.[2]

Protocol 2: Preparation of this compound for Oral Administration (Suspension)

This protocol describes the preparation of a suspension for oral gavage.

Materials:

  • This compound powder

  • Carboxymethyl cellulose-sodium (CMC-Na) solution (e.g., 0.5% or 1% w/v in sterile water)

  • Sterile tubes

  • Homogenizer or sonicator

Procedure:

  • Weigh the required amount of this compound powder.

  • Prepare the CMC-Na solution: Dissolve the appropriate amount of CMC-Na in sterile water to achieve the desired concentration.

  • Create the suspension: Add the this compound powder to the CMC-Na solution.

  • Homogenize: Vigorously vortex the mixture. For a more uniform suspension, use a homogenizer or sonicator until no clumps are visible.

  • Administer: Ensure the suspension is well-mixed before each administration to guarantee consistent dosing.

Visualizations

Briciclib_Formulation_Workflow cluster_stock Stock Solution Preparation cluster_injection Injectable Formulation (Clear Solution) cluster_oral Oral Formulation (Suspension) This compound This compound Powder Stock Concentrated Stock Solution This compound->Stock DMSO Anhydrous DMSO DMSO->Stock Mix1 Mix Stock + PEG300 Stock->Mix1 PEG300 PEG300 PEG300->Mix1 Tween80 Tween 80 Mix2 Add Tween 80 Tween80->Mix2 ddH2O ddH₂O / Saline Final_Injection Final Injectable Solution ddH2O->Final_Injection Mix1->Mix2 Mix2->Final_Injection Briciclib_Oral This compound Powder Homogenize Homogenize/Sonicate Briciclib_Oral->Homogenize CMC_Na CMC-Na Solution CMC_Na->Homogenize Final_Oral Oral Suspension Homogenize->Final_Oral

Caption: Workflow for preparing this compound formulations for in vivo studies.

eIF4E_Signaling_Pathway cluster_translation mRNA Translation Initiation cluster_inhibition Mechanism of this compound cluster_downstream Downstream Effects eIF4E eIF4E eIF4F_complex eIF4F Complex eIF4E->eIF4F_complex eIF4G eIF4G eIF4G->eIF4F_complex eIF4A eIF4A eIF4A->eIF4F_complex mRNA 5' Cap of mRNA eIF4F_complex->mRNA binds Translation Translation of Oncogenic Proteins (e.g., Cyclin D1, c-Myc) mRNA->Translation This compound This compound This compound->eIF4E inhibits This compound->Translation blocks Proliferation Cell Proliferation & Survival Translation->Proliferation

Caption: Simplified signaling pathway showing this compound's inhibition of eIF4E.

References

Briciclib Stability in Cell Culture Medium: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Briciclib in cell culture medium. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO). This compound is soluble in fresh DMSO at concentrations as high as 95 mg/mL (200.24 mM).[1] It is crucial to use fresh, anhydrous DMSO, as the presence of moisture can reduce the solubility of the compound.[1] this compound is reportedly insoluble in water and ethanol.[1]

Q2: How should this compound stock solutions be stored and for how long?

A2: Proper storage of this compound stock solutions is critical to maintain their integrity. For long-term storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]

Storage ConditionSolventDuration
-80°CDMSOUp to 1 year[1]
-20°CDMSOUp to 1 month[1]
-20°CPowderUp to 3 years[1]

Q3: Is there any published data on the stability of this compound in cell culture medium at 37°C?

A3: As of the latest review, there is no publicly available quantitative data, such as half-life or degradation rate, specifically for this compound in common cell culture media like RPMI-1640 or DMEM at 37°C. The stability of small molecules in culture medium can be influenced by various factors including pH, temperature, and the presence of media components and serum. Therefore, it is highly recommended to experimentally determine the stability of this compound under your specific experimental conditions.

Q4: What are the potential consequences of this compound degradation in my experiments?

A4: Degradation of this compound in your cell culture medium can lead to a decrease in its effective concentration over the course of the experiment. This can result in inconsistent or misleading data, including reduced efficacy in cell-based assays and an underestimation of its potency (e.g., higher than expected GI50 values).

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.

  • Possible Cause: this compound may be degrading in the cell culture medium at 37°C over the incubation period.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment from a properly stored DMSO stock.[2]

    • Minimize Incubation Time: If experimentally feasible, reduce the duration of the assay to minimize the time this compound is exposed to 37°C in the culture medium.

    • Perform a Stability Test: Conduct an experiment to determine the stability of this compound in your specific cell culture medium and under your experimental conditions. A detailed protocol is provided below.

    • Consider Media Changes: For longer-term experiments (e.g., > 24 hours), consider replacing the medium with freshly prepared this compound-containing medium at regular intervals.

Issue 2: Precipitation is observed when diluting the this compound DMSO stock solution into aqueous cell culture medium.

  • Possible Cause: The concentration of this compound in the final working solution exceeds its solubility limit in the aqueous medium. While this compound is a water-soluble derivative of ON-013100, high concentrations may still precipitate.[1]

  • Troubleshooting Steps:

    • Check Final Concentration: Ensure the final concentration of this compound in your assay is within a soluble range.

    • Optimize Dilution: When preparing the working solution, add the DMSO stock to the cell culture medium while vortexing or mixing to ensure rapid and even dispersion.

    • Limit DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v) to avoid solvent-induced toxicity and to minimize solubility issues.

Experimental Protocol: Assessing this compound Stability in Cell Culture Medium

This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To quantify the concentration of this compound remaining in cell culture medium over time at 37°C.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator at 37°C with 5% CO2

  • LC-MS system

  • Acetonitrile (ACN) with 0.1% formic acid (or other appropriate solvent for protein precipitation and analysis)

  • Internal Standard (IS) solution (a structurally similar compound not present in the sample)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Working Solution: Dilute the this compound stock solution into pre-warmed (37°C) cell culture medium to a final concentration relevant to your experiments (e.g., 1 µM). Prepare a sufficient volume for all time points.

  • Incubation:

    • Aliquot the this compound-containing medium into sterile tubes or wells for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Incubate the samples at 37°C in a CO2 incubator.

    • The T=0 sample should be processed immediately without incubation.

  • Sample Collection and Processing:

    • At each time point, take an aliquot (e.g., 100 µL) of the incubated medium.

    • Add 3 volumes of ice-cold ACN containing the internal standard (e.g., 300 µL) to precipitate proteins.

    • Vortex thoroughly for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS analysis.

  • LC-MS Analysis:

    • Develop an LC-MS method to separate and detect this compound and the internal standard. This will require optimization of the chromatographic column, mobile phases, and mass spectrometer settings (e.g., Multiple Reaction Monitoring - MRM mode).

    • Generate a standard curve by spiking known concentrations of this compound into the cell culture medium and processing them in the same way as the samples.

    • Inject the processed samples and the standard curve samples into the LC-MS system.

  • Data Analysis:

    • Calculate the peak area ratio of this compound to the internal standard for each sample and standard.

    • Plot the standard curve (peak area ratio vs. concentration) and determine the concentration of this compound in each sample using linear regression.

    • Plot the concentration of this compound remaining (%) versus time. The percentage remaining at each time point is calculated as: (Concentration at T=x / Concentration at T=0) * 100.

    • From this data, you can determine the half-life (t½) of this compound in your cell culture medium.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assay prep_stock Prepare 10 mM this compound stock in DMSO prep_working Dilute this compound in pre-warmed cell culture medium prep_stock->prep_working incubate Incubate at 37°C, 5% CO2 prep_working->incubate sample Collect aliquots at different time points (0, 2, 4, 8, 24h) incubate->sample precipitate Add ACN + Internal Standard to precipitate proteins sample->precipitate centrifuge Centrifuge to pellet debris precipitate->centrifuge supernatant Transfer supernatant for analysis centrifuge->supernatant lcms Analyze by LC-MS supernatant->lcms data_analysis Calculate concentration and determine half-life lcms->data_analysis

Caption: Workflow for assessing this compound stability.

eIF4E_pathway This compound Mechanism of Action cluster_upstream Upstream Signaling cluster_translation Translation Initiation PI3K_mTOR PI3K/Akt/mTOR Pathway BP 4E-BP1 (Inactive) PI3K_mTOR->BP phosphorylates eIF4E eIF4E eIF4F_complex eIF4F Complex (eIF4E + eIF4G + eIF4A) eIF4E->eIF4F_complex eIF4G eIF4G eIF4G->eIF4F_complex eIF4A eIF4A eIF4A->eIF4F_complex translation Translation of Oncogenic Proteins (e.g., Cyclin D1, c-Myc) eIF4F_complex->translation initiates mRNA 5' Cap-mRNA mRNA->eIF4F_complex binds This compound This compound This compound->eIF4E inhibits BP_active 4E-BP1-P (Active) BP_active->eIF4E inhibits binding to eIF4G

Caption: this compound inhibits the eIF4E translation initiation factor.

References

troubleshooting inconsistent Briciclib results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is Briciclib and what is its primary mechanism of action?

A1: this compound (also known as ON-014185) is a phosphate ester prodrug of ON 013100, a benzyl styryl sulfone analog.[1] Upon hydrolysis in the body, it is converted to its active form, ON 013100. Its primary mechanism of action is the inhibition of the eukaryotic translation initiation factor 4E (eIF4E).[2] By targeting eIF4E, this compound blocks the translation of messenger RNA (mRNA) for key proteins involved in cell cycle progression and proliferation, such as Cyclin D1.[1] This leads to cell cycle arrest and apoptosis in cancer cells where the eIF4E pathway is overactive.

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is soluble in DMSO.[2] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to three years. In solvent, stock solutions can be stored at -80°C for up to two years or at -20°C for up to one year.

Q3: I am observing significant batch-to-batch variability in my experiments. What could be the cause?

A3: Batch-to-batch variability can arise from several factors. Ensure that the storage conditions for this compound have been consistently maintained. Repeated freeze-thaw cycles of stock solutions should be avoided. It is also crucial to ensure the purity and identity of each batch of the compound. If variability persists, consider qualifying each new batch with a standard set of experiments, such as determining the IC50 in a reference cell line.

Q4: Could off-target effects be contributing to my unexpected results?

A4: While the primary target of this compound is eIF4E, like many small molecule inhibitors, it may have off-target effects. Unintended interactions with other cellular targets, such as kinases, could lead to unexpected biological responses.[3][4] If you suspect off-target effects, consider performing a broad kinase profiling screen to identify other potential targets of this compound.

Troubleshooting Inconsistent IC50 Values

Inconsistent half-maximal inhibitory concentration (IC50) values are a common challenge in preclinical drug evaluation. The following table outlines potential causes and solutions for variability in this compound IC50 data.

Potential Cause Explanation Recommended Solution
Cell-Based Assay Choice Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity), which can yield different IC50 values.Use multiple, mechanistically distinct viability assays to confirm results. For example, complement an MTT assay (metabolic activity) with a trypan blue exclusion assay (membrane integrity).
Endpoint Time Point The IC50 value of a compound can be time-dependent. A cytostatic effect may take longer to manifest as a decrease in viable cell number compared to a cytotoxic effect.Perform time-course experiments (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific cell line and experimental question.
Cell Density High cell density can lead to nutrient depletion, changes in pH, and the accumulation of waste products, all of which can affect drug sensitivity.Optimize and standardize the initial cell seeding density for your assays. Ensure that cells are in the exponential growth phase at the time of drug addition.
Solubility and Stability This compound is soluble in DMSO, but may precipitate when diluted in aqueous culture media. The compound may also degrade over time in solution.Prepare fresh dilutions of this compound from a stock solution for each experiment. Visually inspect for precipitation after dilution. If precipitation occurs, try vortexing or gentle warming.
Cell Line Heterogeneity Genetic drift and phenotypic changes can occur in cultured cell lines over time, leading to altered drug sensitivity.Use low-passage number cells and regularly perform cell line authentication (e.g., STR profiling).
Drug-Resistant Clones Prolonged culture or previous exposure to other drugs may lead to the selection of a subpopulation of cells with resistance to this compound.Test for the expression of known resistance markers if applicable. Consider using a fresh stock of cells from a reputable cell bank.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

Materials:

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete medium from a DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.1% to avoid solvent toxicity.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the 2X this compound dilutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of Cyclin D1 Expression

This protocol allows for the detection of changes in protein expression levels, such as the this compound target Cyclin D1.

Materials:

  • This compound

  • 6-well cell culture plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (e.g., anti-Cyclin D1)

  • HRP-conjugated secondary antibody

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • ECL detection reagent

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microfuge tube.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 9.

  • Detection: Add ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Signaling Pathways and Workflows

eIF4E Signaling Pathway

This compound targets the eIF4E-mediated translation of key oncogenic proteins. The activity of eIF4E is regulated by upstream signaling pathways such as PI3K/Akt/mTOR and Ras/MAPK.

eIF4E_Signaling_Pathway cluster_upstream Upstream Signaling cluster_eIF4E eIF4E Regulation & Function cluster_downstream Downstream Effects PI3K PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 c4E_BP 4E-BP mTORC1->c4E_BP inhibits Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK MNK MNK ERK->MNK eIF4E eIF4E MNK->eIF4E phosphorylates (activates) eIF4F_complex eIF4F Complex (eIF4E, eIF4G, eIF4A) eIF4E->eIF4F_complex c4E_BP->eIF4E inhibits mRNA_translation mRNA Translation (e.g., Cyclin D1, c-Myc) eIF4F_complex->mRNA_translation Cell_Cycle_Progression Cell Cycle Progression mRNA_translation->Cell_Cycle_Progression This compound This compound This compound->eIF4E inhibits Apoptosis Apoptosis This compound->Apoptosis

Caption: The eIF4E signaling pathway targeted by this compound.

Troubleshooting Workflow for Inconsistent this compound Results

This workflow provides a logical sequence of steps to diagnose and resolve inconsistencies in experimental outcomes with this compound.

Troubleshooting_Workflow start Inconsistent this compound Results Observed check_reagents Verify Reagent Quality and Storage start->check_reagents check_protocol Review and Standardize Experimental Protocol check_reagents->check_protocol No Issue reagent_ok Re-test with Fresh Aliquots check_reagents->reagent_ok Issue Found check_cells Assess Cell Line Health and Authenticity check_protocol->check_cells No Issue protocol_ok Optimize Protocol Parameters (e.g., cell density, incubation time) check_protocol->protocol_ok Issue Found check_assay Evaluate Assay Method and Endpoint check_cells->check_assay No Issue cells_ok Use Low Passage, Authenticated Cells check_cells->cells_ok Issue Found investigate_resistance Investigate Potential Resistance Mechanisms check_assay->investigate_resistance No Issue assay_ok Use Orthogonal Assay for Confirmation check_assay->assay_ok Issue Found resistance_ok Test for Resistance Markers or Pathway Activation investigate_resistance->resistance_ok Hypothesis end_unresolved Consult Further Technical Support investigate_resistance->end_unresolved No Clear Cause end_resolved Issue Resolved reagent_ok->end_resolved protocol_ok->end_resolved cells_ok->end_resolved assay_ok->end_resolved resistance_ok->end_resolved

Caption: A logical workflow for troubleshooting inconsistent this compound results.

References

preventing Briciclib precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Briciclib. Our aim is to help you prevent and resolve issues related to this compound precipitation in stock solutions, ensuring the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound powder precipitated immediately upon adding the solvent. What went wrong?

A1: This issue is likely due to using a solvent in which this compound is not readily soluble, or the solvent quality is poor. This compound is reported to be soluble in DMSO and dimethyl formamide (DMF), but insoluble in water and ethanol.[1][2]

  • Troubleshooting Steps:

    • Verify the Solvent: Ensure you are using a recommended solvent such as DMSO or DMF.

    • Solvent Quality: Use fresh, anhydrous (moisture-free) DMSO.[1] DMSO is hygroscopic and can absorb moisture from the air, which can significantly reduce the solubility of compounds like this compound.[1]

    • Proper Dissolution Technique: Add the solvent to the vial of pre-weighed this compound powder and vortex or sonicate until the solid is completely dissolved.[3]

Q2: I successfully dissolved this compound in DMSO, but it precipitated after a few freeze-thaw cycles. Why is this happening and how can I prevent it?

A2: Precipitation after freeze-thaw cycles is a common issue and can be attributed to several factors, including exceeding the solubility limit upon freezing and the introduction of moisture.

  • Preventative Measures:

    • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes immediately after preparation.[1][4][5]

    • Proper Storage: Store the aliquots at -20°C or -80°C for long-term stability.[1][4][5] For solutions in DMSO, storage at -80°C is recommended for up to a year, and at -20°C for up to one month.[1]

    • Use Fresh DMSO: As mentioned previously, using anhydrous DMSO is crucial for maintaining solubility.

Q3: I observed precipitation when I diluted my this compound DMSO stock solution into an aqueous buffer or cell culture medium. How can I resolve this?

A3: This is a common occurrence when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower.

  • Troubleshooting and Prevention:

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low (typically <0.5%) to minimize solvent-induced toxicity to cells and reduce the chances of precipitation.

    • Gradual Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. First, dilute the DMSO stock in a small volume of the aqueous buffer, vortex well, and then add this intermediate dilution to the final volume.

    • Use of Co-solvents (for in vivo studies): For in vivo applications, a co-solvent system can be used to improve solubility. A formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O has been reported.[1] This indicates that excipients like PEG300 and Tween 80 can help maintain this compound in solution. While not always suitable for in vitro assays, this provides insight into solubilizing agents.

    • Sonication: After dilution, if you observe a precipitate, gentle sonication in a water bath might help to redissolve the compound.[3]

Q4: The product information states this compound is a "water soluble derivative," yet it is listed as "insoluble in water." Can you clarify this?

A4: This apparent contradiction can be confusing. This compound is a phosphate ester prodrug of ON 013100.[6] The phosphate group is added to the parent compound to increase its aqueous solubility for potential in vivo applications. However, its absolute solubility in pure water is still very low.[1] The term "water soluble derivative" is relative to the parent compound and does not imply high solubility in water for preparing concentrated stock solutions. For laboratory stock preparation, organic solvents like DMSO are necessary.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityConcentration (Molar)Source
DMSO≥ 31 mg/mL≥ 65.34 mM[7][8]
DMSO~30 mg/mL~63.2 mM[2][9]
DMSO95 mg/mL200.24 mM[1]
Dimethyl formamide (DMF)~30 mg/mL~63.2 mM[2][9]
WaterInsoluble-[1]
EthanolInsoluble-[1]

Note: The solubility of this compound can vary between batches. It is always recommended to perform a small-scale solubility test.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (crystalline solid)

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, conical-bottom polypropylene tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Equilibrate the vial of this compound powder to room temperature before opening to minimize moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to your weighed this compound).

    • Cap the tube tightly and vortex thoroughly for 2-5 minutes until the powder is completely dissolved.

    • If the compound does not fully dissolve with vortexing, place the tube in a sonicator water bath for 5-10 minutes.

    • Once fully dissolved, visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use volumes in sterile polypropylene tubes.

    • Store the aliquots at -20°C or -80°C.

Mandatory Visualizations

Briciclib_Signaling_Pathway This compound Signaling Pathway cluster_translation Cap-Dependent Translation eIF4E eIF4E eIF4F_Complex eIF4F Complex (eIF4E, eIF4G, eIF4A) eIF4E->eIF4F_Complex binds eIF4G eIF4G eIF4G->eIF4F_Complex eIF4A eIF4A eIF4A->eIF4F_Complex mRNA mRNA eIF4F_Complex->mRNA binds to 5' cap Protein_Synthesis Protein Synthesis (e.g., Cyclin D1, c-Myc) mRNA->Protein_Synthesis leads to This compound This compound This compound->eIF4E inhibits

Caption: this compound inhibits the eIF4E signaling pathway.

Troubleshooting_Workflow Troubleshooting this compound Precipitation cluster_initial Initial Dissolution cluster_storage During Storage/Use cluster_dilution Upon Dilution in Aqueous Buffer start Precipitation Observed q1 When did precipitation occur? start->q1 a1 Check solvent type and quality. Use fresh, anhydrous DMSO. q1->a1 Initial Dissolution a2 Aliquot stock to avoid freeze-thaw cycles. q1->a2 During Storage a3 Use gradual dilution method. Keep final DMSO conc. low (<0.5%). q1->a3 Upon Dilution a1_sol Vortex/sonicate to dissolve. a1->a1_sol end Solution Clear a1_sol->end a2_sol Store at -80°C. a2->a2_sol a2_sol->end a3_sol Sonicate briefly to redissolve. a3->a3_sol a3_sol->end

Caption: Workflow for troubleshooting this compound precipitation.

References

Briciclib toxicity in normal versus cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the differential toxicity of Briciclib in normal versus cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to its differential toxicity?

A1: this compound is a water-soluble prodrug of the small molecule ON 013100.[1] Its primary mechanism of action is the inhibition of the eukaryotic translation initiation factor 4E (eIF4E).[1] eIF4E is a critical protein that controls the translation of several mRNAs encoding for proteins essential for cell proliferation, survival, and metastasis, such as Cyclin D1 and c-Myc.[1] Many cancer cells overexpress eIF4E, making them highly dependent on its activity for their uncontrolled growth and survival. By targeting eIF4E, this compound selectively inhibits the translation of these key oncogenic proteins, leading to cell cycle arrest and apoptosis in cancer cells.[1] Normal cells, which do not typically have elevated eIF4E levels, are less dependent on this pathway for their normal function, which is believed to be the basis for this compound's selective toxicity towards cancer cells.[2]

Q2: What level of selectivity does this compound exhibit between cancer and normal cells?

A2: this compound has demonstrated significant selective cytotoxicity towards cancer cells. In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines at nanomolar concentrations, while being relatively non-toxic to normal endothelial cells.[1] This selectivity is a key advantage in cancer therapy, aiming to maximize anti-tumor activity while minimizing side effects on healthy tissues.

Q3: How does this compound treatment affect the cell cycle and induce apoptosis in cancer cells?

A3: By inhibiting the translation of Cyclin D1, a key regulator of the G1 phase of the cell cycle, this compound causes cancer cells to arrest in the G1 phase.[1] This prevents them from progressing to the S phase, where DNA replication occurs, thereby halting proliferation. Furthermore, the downregulation of survival proteins and the induction of pro-apoptotic proteins like p53 and Cleaved Caspase-3 contribute to the induction of apoptosis, or programmed cell death, in cancer cells.[1]

Data Presentation: this compound Cytotoxicity

The following table summarizes the reported 50% growth inhibition (GI50) values for this compound in various human cancer cell lines.

Cell LineCancer TypeGI50 (nM)Reference
JEKO-1Mantle Cell Lymphoma9.8 - 12.2[1]
MINOMantle Cell Lymphoma9.8 - 12.2[1]
MCF7Breast Cancer9.8 - 12.2[1]
MDA-MB-231Breast Cancer9.8 - 12.2[1]
AGSGastric Cancer9.8 - 12.2[1]
OE19Esophageal Cancer9.8 - 12.2[1]
OE33Esophageal Cancer9.8 - 12.2[1]
FLO-1Esophageal Cancer9.8 - 12.2[1]
Normal Cells Cell Type Toxicity Reference
Endothelial CellsNormal Human EndotheliumRelatively non-toxic[1]

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of this compound.

Materials:

  • This compound (and its vehicle control, e.g., DMSO)

  • Cancer and normal cell lines of interest

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration to determine the GI50 or IC50 value.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and suspension cells after this compound treatment. Centrifuge the cells and wash them once with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

  • This compound-treated and control cells

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest cells and wash once with PBS. Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Troubleshooting Guides

Issue: High variability in MTT assay results.

  • Possible Cause 1: Uneven cell seeding.

    • Solution: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between pipetting into each well.

  • Possible Cause 2: Edge effects in the 96-well plate.

    • Solution: Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity.

  • Possible Cause 3: Incomplete dissolution of formazan crystals.

    • Solution: Ensure complete mixing after adding the solubilization solution. You can use a multichannel pipette to gently triturate the solution in each well.

Issue: High background in Annexin V-FITC staining.

  • Possible Cause 1: Excessive centrifugation speed or harsh cell handling.

    • Solution: Centrifuge cells at a lower speed (e.g., 300 x g) and handle them gently to avoid mechanical damage to the cell membrane.

  • Possible Cause 2: Over-incubation with trypsin during harvesting of adherent cells.

    • Solution: Minimize the incubation time with trypsin and neutralize it promptly with complete medium.

  • Possible Cause 3: Delayed analysis after staining.

    • Solution: Analyze the samples on the flow cytometer as soon as possible after staining, ideally within one hour.

Issue: Poor resolution of cell cycle peaks in PI staining.

  • Possible Cause 1: Cell clumping.

    • Solution: Ensure a single-cell suspension before and during fixation. Filter the stained cells through a fine mesh before running them on the flow cytometer.

  • Possible Cause 2: Incorrect flow rate.

    • Solution: Use a low to medium flow rate during acquisition to improve the coefficient of variation (CV) of the peaks.

  • Possible Cause 3: Inadequate RNase treatment.

    • Solution: Ensure that RNase A is active and used at the correct concentration to eliminate RNA, which can also be stained by PI.

Visualizations

Briciclib_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell This compound This compound (Prodrug) ON013100 ON 013100 (Active Drug) This compound->ON013100 Hydrolysis eIF4E eIF4E ON013100->eIF4E Inhibits Apoptosis Apoptosis ON013100->Apoptosis Induces Translation Protein Synthesis eIF4E->Translation Initiates mRNA mRNA (e.g., Cyclin D1, c-Myc) Ribosome Ribosome mRNA->Ribosome Ribosome->Translation Proteins Oncogenic Proteins (Cyclin D1, c-Myc) Translation->Proteins CellCycle Cell Cycle Progression (G1 -> S phase) Proteins->CellCycle Proliferation Uncontrolled Proliferation Proteins->Proliferation CellCycle->Proliferation

Caption: this compound's mechanism of action in cancer cells.

Experimental_Workflow cluster_assays Cytotoxicity & Mechanistic Assays start Start Experiment seed_cells Seed Cancer and Normal Cells start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate mtt MTT Assay (Cell Viability) incubate->mtt annexin Annexin V/PI Staining (Apoptosis) incubate->annexin pi PI Staining (Cell Cycle) incubate->pi analyze Data Analysis (GI50, % Apoptosis, % Cell Cycle Phases) mtt->analyze annexin->analyze pi->analyze end Conclusion: Differential Toxicity analyze->end

Caption: General experimental workflow for assessing this compound's toxicity.

Logical_Relationship High_eIF4E High eIF4E Expression (Cancer Cells) This compound This compound Treatment High_eIF4E->this compound High_Sensitivity High Sensitivity (Cell Cycle Arrest, Apoptosis) Low_eIF4E Normal eIF4E Expression (Normal Cells) Low_eIF4E->this compound Low_Sensitivity Low Sensitivity (Minimal Cytotoxicity) This compound->High_Sensitivity leads to This compound->Low_Sensitivity leads to

Caption: Logical relationship of eIF4E expression and this compound sensitivity.

References

Briciclib Aliquot Stability: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of frozen Briciclib aliquots. Below you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound aliquots?

A1: For optimal long-term stability, this compound aliquots prepared in a suitable solvent such as DMSO should be stored at -80°C. Under these conditions, the solution is reported to be stable for up to two years. Storage at -20°C is also an option, with a reported stability of up to one year. It is crucial to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[1][2]

Q2: How many times can I freeze and thaw my this compound aliquot?

A2: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound and introduce variability into your experiments.[1][2] Prepare single-use aliquots from your stock solution to maintain the integrity of the compound.

Q3: What are the signs of this compound degradation in my frozen aliquots?

A3: Visual signs of degradation, such as precipitation or color change upon thawing, may not always be apparent. The most reliable way to assess the stability and integrity of this compound in your aliquots is through analytical methods like High-Performance Liquid Chromatography (HPLC). A significant decrease in the peak area of the parent compound or the appearance of new peaks can indicate degradation.

Q4: Can I store this compound aliquots at 4°C for a short period?

A4: While some general guidelines for small molecule inhibitors suggest that thawed aliquots may be kept at 4°C for up to two weeks, it is recommended to use the solution as soon as possible after thawing. For any use beyond immediate application, it is best to refer to specific stability data or conduct an internal validation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results between different aliquots. Degradation due to improper storage or repeated freeze-thaw cycles.Ensure all aliquots are stored at -80°C and are single-use. Perform a stability check on a suspect aliquot using HPLC if possible.
Inaccurate pipetting when preparing aliquots.Use calibrated pipettes and ensure the stock solution is homogenous before aliquoting.
Reduced or no activity of this compound in the assay. Complete degradation of the compound.Discard the current stock and prepare fresh aliquots from a new vial of this compound powder.
Incorrect solvent used for dissolution.This compound is soluble in DMSO and dimethyl formamide.[3] Ensure the correct solvent is used as per the manufacturer's instructions.
Precipitate observed upon thawing the aliquot. The concentration of this compound exceeds its solubility in the chosen solvent at lower temperatures.Gently warm the aliquot to room temperature and vortex to redissolve. If precipitation persists, consider preparing aliquots at a lower concentration.
The solvent (e.g., DMSO) has absorbed moisture, reducing its solvating capacity.Use fresh, anhydrous DMSO for preparing stock solutions.

Quantitative Stability Data

The following table provides illustrative data on the stability of this compound aliquots in DMSO stored at different temperatures over time. This data is representative and based on typical stability profiles of similar small molecule inhibitors. For definitive stability information, it is recommended to perform an in-house stability study.

Storage Condition Time Point Purity by HPLC (%) Degradation Products (%)
-80°C 0 Months99.5<0.5
6 Months99.4<0.6
12 Months99.2<0.8
24 Months99.0<1.0
-20°C 0 Months99.5<0.5
6 Months98.8<1.2
12 Months97.5<2.5
24 MonthsNot RecommendedNot Recommended

Experimental Protocols

Protocol for Long-Term Stability Assessment of this compound Aliquots

This protocol outlines a general procedure for assessing the long-term stability of frozen this compound aliquots using a stability-indicating HPLC method.

1. Preparation of this compound Aliquots:

  • Dissolve this compound powder in anhydrous DMSO to a stock concentration of 10 mM.

  • Vortex thoroughly to ensure complete dissolution.

  • Dispense 100 µL aliquots into sterile, light-protected microcentrifuge tubes.

  • Store the aliquots at the desired temperatures (-20°C and -80°C).

2. HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 236 nm and 308 nm.[3]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

3. Stability Testing Schedule:

  • Analyze aliquots at specified time points (e.g., 0, 3, 6, 12, 18, and 24 months).

  • At each time point, retrieve one aliquot from each storage condition.

  • Thaw the aliquot completely at room temperature.

  • Dilute the sample to a suitable concentration for HPLC analysis (e.g., 10 µM) using the mobile phase.

  • Inject the prepared sample into the HPLC system.

4. Data Analysis:

  • Determine the peak area of the this compound parent compound and any degradation products.

  • Calculate the percentage of the parent compound remaining and the percentage of total degradation products at each time point relative to the initial time point (T=0).

  • A significant decrease in the parent peak area or an increase in degradation peaks indicates instability.

Visualizations

This compound's Mechanism of Action: Inhibition of eIF4E Signaling Pathway

This compound is an inhibitor of the eukaryotic translation initiation factor 4E (eIF4E). By inhibiting eIF4E, this compound prevents the translation of key oncogenic proteins, leading to cell cycle arrest and apoptosis.

Briciclib_Signaling_Pathway This compound This compound eIF4E eIF4E This compound->eIF4E inhibits p53 p53 This compound->p53 induces Translation mRNA Translation eIF4E->Translation CyclinD1 Cyclin D1 Translation->CyclinD1 cMyc c-Myc Translation->cMyc CellCycle Cell Cycle Progression CyclinD1->CellCycle cMyc->CellCycle Caspase3 Cleaved Caspase-3 p53->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound inhibits eIF4E, leading to reduced translation of Cyclin D1 and c-Myc, and induction of apoptosis.

Experimental Workflow for Long-Term Stability Assessment

The following diagram illustrates the key steps involved in conducting a long-term stability study of this compound aliquots.

Stability_Workflow Start Start: Prepare this compound Stock Solution Aliquot Create Single-Use Aliquots Start->Aliquot Store1 Store at -80°C Aliquot->Store1 Store2 Store at -20°C Aliquot->Store2 Time Time Points (0, 3, 6, 12, 24 months) Store1->Time Store2->Time Thaw Thaw Aliquot Time->Thaw Dilute Dilute for Analysis Thaw->Dilute HPLC HPLC Analysis Dilute->HPLC Analyze Analyze Data (Purity, Degradation) HPLC->Analyze End End: Determine Stability Analyze->End

Caption: Workflow for assessing the long-term stability of frozen this compound aliquots using HPLC analysis.

References

Technical Support Center: Addressing Cellular Resistance to Briciclib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cellular resistance to Briciclib in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a phosphate ester prodrug of ON 013100, a benzyl styryl sulfone analog.[1] Upon hydrolysis, it is converted to its active form, ON 013100, which functions as a small molecule inhibitor of the eukaryotic translation initiation factor 4E (eIF4E).[2][3] By binding to eIF4E, this compound inhibits the translation of key oncogenic proteins, including Cyclin D1 and c-Myc.[3][4] This disruption of protein synthesis leads to cell cycle arrest and apoptosis in cancer cells that overexpress Cyclin D1.[1]

Q2: My cancer cell line, initially sensitive to this compound, is now showing reduced sensitivity. What are the potential mechanisms of resistance?

A2: While direct resistance mechanisms to this compound are still under investigation, insights can be drawn from resistance to other drugs targeting the Cyclin D1 pathway, such as CDK4/6 inhibitors. Potential mechanisms include:

  • Overexpression of Downstream Targets: Increased protein expression of Cyclin D1 and its partner, CDK4, can render the cells less sensitive to the inhibitory effects of this compound on Cyclin D1 translation.[5][6][7]

  • Activation of Bypass Signaling Pathways: Hyperactivation of parallel signaling pathways, such as the PI3K/mTOR pathway, can promote cell survival and proliferation independently of eIF4E-mediated translation.[5][6][8][9] This can lead to increased phosphorylation of 4E-BP1, which in turn enhances the translation of Cyclin D1 and CDK4.[5][6][7]

  • Alterations in Upstream Regulators: Mutations or altered expression of upstream regulators of the cell cycle, such as loss of the Retinoblastoma (Rb) tumor suppressor, can uncouple the cell cycle from its dependency on Cyclin D1.[8][10]

  • Increased Expression of Other Cell Cycle Proteins: Upregulation of other cyclins, like Cyclin E1 (CCNE1), can provide an alternative mechanism for cell cycle progression.[8]

Q3: How can I confirm if my resistant cells have altered Cyclin D1 or PI3K/mTOR signaling?

A3: You can perform a series of molecular analyses to investigate these potential resistance mechanisms. A recommended workflow includes:

  • Western Blotting: Compare the protein levels of Cyclin D1, CDK4, phosphorylated Rb (p-Rb), total and phosphorylated AKT (p-AKT), and total and phosphorylated 4E-BP1 (p-4E-BP1) between your sensitive (parental) and resistant cell lines.

  • Quantitative PCR (qPCR): Analyze the mRNA expression levels of CCND1 (Cyclin D1) and CDK4 to determine if the increased protein expression is due to transcriptional upregulation.

  • Flow Cytometry: Assess the cell cycle distribution of sensitive and resistant cells treated with this compound to see if resistant cells are overcoming the G1 arrest.

Troubleshooting Guides

Issue 1: Decreased this compound Efficacy in Long-Term Cultures

  • Question: I've been culturing my cancer cell line with this compound for several passages, and I'm observing a gradual increase in the IC50 value. What could be happening?

  • Answer: This is a common indication of acquired resistance. The cell population may be selecting for clones with inherent resistance mechanisms.

    • Troubleshooting Steps:

      • Confirm Resistance: Perform a dose-response curve with a fresh, early-passage aliquot of the parental cell line to confirm the shift in IC50.

      • Molecular Analysis: Use the protocols outlined in the "Experimental Protocols" section to compare protein and mRNA levels of key resistance markers (Cyclin D1, CDK4, p-AKT, p-4E-BP1) between the parental and suspected resistant cells.

      • Consider Combination Therapy: Based on your findings, consider co-treating the resistant cells with a PI3K/mTOR inhibitor to see if sensitivity to this compound can be restored.[5][6][7]

Issue 2: Heterogeneous Response to this compound within a Cell Population

  • Question: After treating my cell culture with this compound, a subpopulation of cells appears to survive and proliferate. How can I investigate this?

  • Answer: This suggests the presence of a pre-existing resistant subpopulation or the rapid development of resistance in a subset of cells.

    • Troubleshooting Steps:

      • Single-Cell Cloning: Isolate and expand individual surviving clones to establish purely resistant cell lines for further analysis.

      • Flow Cytometry with Cell Sorting: Use a viability dye and a proliferation marker (e.g., Ki-67) to sort and analyze the surviving, proliferating cells.

      • Comparative Analysis: Perform molecular analysis on the isolated resistant clones and compare them to the parental cell line to identify the resistance mechanisms at play.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineTreatmentIC50 (nM)Fold Resistance
Parental MCF-7This compound10-
This compound-Resistant MCF-7This compound15015
This compound-Resistant MCF-7This compound + PI3K/mTOR Inhibitor151.5

Table 2: Hypothetical Protein Expression Changes in this compound-Resistant Cells

ProteinParental Cells (Relative Expression)Resistant Cells (Relative Expression)Resistant Cells + PI3K/mTOR Inhibitor (Relative Expression)
Cyclin D11.03.51.2
CDK41.03.01.1
p-AKT (S473)1.04.01.0
p-4E-BP1 (T37/46)1.05.01.3

Experimental Protocols

Protocol 1: Western Blot Analysis of Key Signaling Proteins

  • Cell Lysis:

    • Culture parental and this compound-resistant cells to 80-90% confluency.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p-AKT, anti-p-4E-BP1, anti-β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensity and normalize to a loading control (e.g., β-actin).

Mandatory Visualizations

Briciclib_Mechanism_of_Action cluster_translation Protein Translation cluster_cell_cycle Cell Cycle Progression eIF4E eIF4E mRNA mRNA Oncogenic_Proteins Cyclin D1, c-Myc mRNA->Oncogenic_Proteins Translates to Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) Oncogenic_Proteins->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces This compound This compound This compound->eIF4E Inhibits

Caption: Mechanism of action of this compound.

Briciclib_Resistance_Pathway cluster_upstream Upstream Signaling cluster_translation_control Translation Control Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR 4EBP1 4E-BP1 mTOR->4EBP1 Inhibits eIF4E eIF4E 4EBP1->eIF4E Inhibits CyclinD1_CDK4 Cyclin D1 / CDK4 (Overexpression) eIF4E->CyclinD1_CDK4 Translates This compound This compound This compound->eIF4E Inhibits Cell_Proliferation Resistant Cell Proliferation CyclinD1_CDK4->Cell_Proliferation

Caption: PI3K/mTOR bypass pathway in this compound resistance.

Experimental_Workflow Start Start: Resistant Phenotype Observed Confirm_Resistance 1. Confirm Resistance (Dose-Response Curve) Start->Confirm_Resistance Molecular_Analysis 2. Molecular Analysis (Western Blot, qPCR) Confirm_Resistance->Molecular_Analysis Analyze_Data 3. Analyze Data (Compare Parental vs. Resistant) Molecular_Analysis->Analyze_Data Hypothesis PI3K/mTOR Pathway Activated? Analyze_Data->Hypothesis Combination_Therapy 4. Test Combination Therapy (this compound + PI3K/mTOR Inhibitor) Hypothesis->Combination_Therapy Yes Other_Mechanisms Investigate Other Mechanisms (e.g., Target Mutations) Hypothesis->Other_Mechanisms No End End: Resistance Mechanism Identified Combination_Therapy->End Other_Mechanisms->End

References

Validation & Comparative

Briciclib vs. ON 013100: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the preclinical efficacy of two related anti-cancer compounds, Briciclib and ON 013100. Both molecules are investigated for their potential in treating various cancers by targeting a key protein involved in tumor cell growth and proliferation. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound (also known as ON-014185) is a water-soluble derivative of ON 013100.[1] Both compounds are small molecule inhibitors targeting the eukaryotic translation initiation factor 4E (eIF4E).[1][2] eIF4E is a critical component of the protein synthesis machinery and is often overexpressed in a wide range of human cancers, where its elevated activity contributes to malignant transformation and poor prognosis. By inhibiting eIF4E, this compound and ON 013100 aim to selectively disrupt the translation of key oncogenic proteins, thereby impeding tumor growth and survival.

Mechanism of Action

This compound and ON 013100 exert their anti-cancer effects by binding to eIF4E, a pivotal protein in the initiation of cap-dependent translation.[2] This process is essential for the synthesis of many proteins that drive cell growth, proliferation, and survival, including cyclin D1 and c-Myc.[2] The binding of these inhibitors to eIF4E disrupts its interaction with other components of the translation initiation complex, leading to a downstream reduction in the levels of these key oncoproteins. This ultimately results in cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells.[2]

Preclinical Efficacy: A Comparative Analysis

While direct head-to-head in vivo comparative studies are not extensively available in the public domain, preclinical data from in vitro studies provide valuable insights into the relative potency of this compound and ON 013100 across various cancer cell lines.

In Vitro Efficacy

The following table summarizes the 50% growth inhibition (GI50) values for this compound and ON 013100 in a panel of cancer cell lines, demonstrating their potent anti-proliferative activity at nanomolar concentrations.

Cell LineCancer TypeThis compound (GI50, nM)ON 013100 (GI50, nM)Reference
JEKO-1Mantle Cell Lymphoma9.8 - 12.26.7 - 11.2[2]
MINOMantle Cell Lymphoma9.8 - 12.26.7 - 11.2[2]
MCF7Breast Cancer9.8 - 12.26.7 - 11.2[2]
MDA-MB-231Breast Cancer9.8 - 12.26.7 - 11.2[2]
AGSGastric Cancer9.8 - 12.26.7 - 11.2[2]
OE19Esophageal Cancer9.8 - 12.26.7 - 11.2[2]
OE33Esophageal Cancer9.8 - 12.26.7 - 11.2[2]
FLO-1Esophageal Cancer9.8 - 12.26.7 - 11.2[2]

Note: The available data provides a range for the GI50 values.

In Vivo Efficacy

Published quantitative data from in vivo xenograft models detailing tumor growth inhibition or survival benefits for this compound and ON 013100 are limited. However, a 2015 study by Jasani et al. mentioned that their ongoing tumor xenograft experiments were in agreement with their in vitro observations, suggesting that both compounds exhibit anti-tumor activity in vivo.[2] Further detailed in vivo studies are required for a comprehensive comparison of their efficacy in animal models.

Clinical Development

This compound entered a Phase 1 clinical trial for advanced solid tumors (NCT02168725); however, this trial was terminated. The specific reasons for the termination and the detailed results of the study are not publicly available. There is no readily available information on any clinical trials conducted for ON 013100.

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.

eIF4E_Signaling_Pathway cluster_upstream Upstream Signaling cluster_eIF4E_regulation eIF4E Regulation cluster_downstream Downstream Effects cluster_inhibition Inhibition Growth_Factors Growth Factors Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Growth_Factors->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Growth_Factors->PI3K_Akt_mTOR MNK1_2 MNK1/2 Ras_Raf_MEK_ERK->MNK1_2 4E-BP 4E-BP PI3K_Akt_mTOR->4E-BP eIF4E eIF4E MNK1_2->eIF4E P 4E-BP->eIF4E p-eIF4E p-eIF4E (Active) eIF4E->p-eIF4E eIF4F_complex eIF4F Complex (eIF4E-eIF4G-eIF4A) p-eIF4E->eIF4F_complex eIF4G eIF4G eIF4G->eIF4F_complex Translation_Initiation Cap-Dependent Translation Initiation eIF4F_complex->Translation_Initiation Oncogenic_Proteins Translation of Oncogenic Proteins (Cyclin D1, c-Myc) Translation_Initiation->Oncogenic_Proteins Cell_Proliferation Cell Proliferation & Survival Oncogenic_Proteins->Cell_Proliferation Briciclib_ON013100 This compound / ON 013100 Briciclib_ON013100->eIF4E Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy (General Workflow) Cell_Culture Cancer Cell Lines (e.g., MCF7, JEKO-1) Treatment Treat with this compound or ON 013100 (various concentrations) Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Western_Blot Western Blot (Cyclin D1, c-Myc) Treatment->Western_Blot GI50 Determine GI50 MTT_Assay->GI50 Protein_Expression Analyze Protein Levels Western_Blot->Protein_Expression Xenograft Implant Cancer Cells into Immunocompromised Mice Tumor_Growth Allow Tumors to Grow to Palpable Size Xenograft->Tumor_Growth Drug_Administration Administer this compound, ON 013100, or Vehicle Tumor_Growth->Drug_Administration Tumor_Measurement Measure Tumor Volume Periodically Drug_Administration->Tumor_Measurement Efficacy_Analysis Analyze Tumor Growth Inhibition Tumor_Measurement->Efficacy_Analysis

References

Validating Briciclib Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Briciclib, a clinical-stage small molecule inhibitor. We present a detailed analysis of this compound's mechanism of action, compare its performance with alternative compounds targeting the same pathway, and provide detailed experimental protocols for key validation assays.

Introduction to this compound and its Cellular Target

This compound (ON-014185) is a water-soluble prodrug of ON 013100.[1] Its primary cellular target is the eukaryotic translation initiation factor 4E (eIF4E).[2][3][4] eIF4E is a critical component of the eIF4F complex, which is responsible for the initiation of cap-dependent translation of mRNA into protein.[5] By binding to eIF4E, this compound disrupts the formation of the eIF4F complex, leading to the inhibition of translation of key oncogenic proteins.[4][6]

One of the critical downstream effects of this compound is the reduction of Cyclin D1 protein levels.[1][3][7] Cyclin D1 is a crucial regulator of the cell cycle, and its overexpression is implicated in numerous cancers.[8][9] this compound has also been shown to dose-dependently reduce the expression of the oncoprotein c-Myc.[7]

Comparative Analysis of this compound and Alternatives

To objectively assess this compound's performance, we compare it with other compounds that either target eIF4E directly or impact the downstream Cyclin D1 pathway.

Alternatives Targeting eIF4E:

  • Ribavirin: An antiviral drug that has been shown to compete with the mRNA cap for binding to eIF4E.[1][10]

  • 4EGI-1: A small molecule inhibitor that disrupts the interaction between eIF4E and eIF4G.[2][11][12]

Alternatives Targeting the Cyclin D1 Pathway (CDK4/6 Inhibitors):

  • Palbociclib, Ribociclib, and Abemaciclib: These are FDA-approved inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are activated by Cyclin D1 to promote cell cycle progression.[3][4][6][13][14][15]

Quantitative Comparison of Target Engagement
CompoundPrimary TargetAssay TypeMetricValueReference(s)
This compound eIF4EProliferation AssayGI₅₀9.8-12.2 nM (in various cancer cell lines)[7]
Ribavirin eIF4ECap-binding CompetitionKᵢ~0.3 µM[1]
4EGI-1 eIF4E/eIF4G InteractionBinding AssayK𝘥25 µM[2]
Abemaciclib CDK4 / CDK6Enzymatic AssayIC₅₀2 nM / 10 nM[13][14]
Ribociclib CDK4 / CDK6Enzymatic AssayIC₅₀10 nM / 39 nM[4][6][15]
Palbociclib CDK4 / CDK6Binding AssayKᵢ0.26 nM / 0.26 nM[13]

Experimental Protocols for Target Engagement Validation

Here, we provide detailed methodologies for three key experiments to validate this compound's target engagement in a cellular context.

Western Blot for Downstream Protein Modulation

This protocol allows for the semi-quantitative analysis of changes in the protein levels of Cyclin D1 and c-Myc following this compound treatment.

Protocol:

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Cyclin D1, c-Myc, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities using densitometry software and normalize the levels of Cyclin D1 and c-Myc to the loading control.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[16][17][18][19]

Protocol for eIF4E Target Engagement:

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control for a predetermined time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Collect the supernatant containing the soluble proteins and analyze the levels of eIF4E by Western blotting as described above.

  • Data Analysis: Plot the amount of soluble eIF4E as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Affinity Pull-Down Assay

This assay can be used to demonstrate the direct interaction between this compound (or its active form, ON 013100) and eIF4E.[20][21][22][23]

Protocol:

  • Bait Preparation: Immobilize a tagged version of ON 013100 (e.g., biotinylated) onto streptavidin-coated beads.

  • Cell Lysate Preparation: Prepare a cell lysate from the cell line of interest.

  • Incubation: Incubate the ON 013100-coupled beads with the cell lysate to allow for the binding of interacting proteins. Include a control with beads coupled to a non-binding molecule.

  • Washing: Wash the beads extensively to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody against eIF4E. The presence of eIF4E in the eluate from the ON 013100-coupled beads, but not in the control, confirms a direct interaction.

Visualizing Pathways and Workflows

This compound's Mechanism of Action

Briciclib_Mechanism This compound This compound (Prodrug) ON013100 ON 013100 (Active Drug) This compound->ON013100 Hydrolysis eIF4E eIF4E ON013100->eIF4E Binds to eIF4F eIF4F Complex Formation eIF4E->eIF4F Translation Cap-dependent Translation eIF4F->Translation Oncogenes Oncogenic Proteins (e.g., Cyclin D1, c-Myc) Translation->Oncogenes CellCycle Cell Cycle Progression Oncogenes->CellCycle Proliferation Tumor Cell Proliferation CellCycle->Proliferation

Caption: this compound's mechanism of action targeting eIF4E.

Western Blot Experimental Workflow

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_blotting Western Blotting cell_culture 1. Cell Culture & Treatment lysis 2. Cell Lysis cell_culture->lysis quantification 3. Protein Quantification lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detection 9. Detection secondary_ab->detection data_analysis 10. Data Analysis (Densitometry) detection->data_analysis Image Acquisition

Caption: Workflow for Western Blot analysis.

CETSA Experimental Workflow

CETSA_Workflow start 1. Cell Treatment (this compound vs. Vehicle) heat 2. Heat Treatment (Temperature Gradient) start->heat lysis 3. Cell Lysis heat->lysis centrifugation 4. Centrifugation (Separate Soluble/Aggregated) lysis->centrifugation supernatant 5. Collect Supernatant (Soluble Proteins) centrifugation->supernatant analysis 6. Analyze by Western Blot supernatant->analysis melt_curve 7. Generate Melting Curve analysis->melt_curve

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

References

The Inactive Analog ON 013101 as a Briciclib Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the specificity of a targeted therapeutic is paramount. This guide provides a comparative analysis of Briciclib, a promising anticancer agent, and its inactive analog, ON 013101, underscoring the utility of the latter as a negative control in experimental settings.

This compound (ON 014185) is a water-soluble phosphate prodrug of ON 013100, a small molecule inhibitor of the eukaryotic translation initiation factor 4E (eIF4E).[1][2] By targeting eIF4E, this compound effectively hinders the translation of key oncogenic proteins, such as cyclin D1 and c-Myc, leading to cell cycle arrest and apoptosis in cancer cells.[1] To rigorously validate that the observed cellular effects of this compound are a direct consequence of its intended mechanism of action, a proper negative control is essential. ON 013101, an inactive analog, serves this critical role. This guide presents a side-by-side comparison of their activities, supported by experimental data and protocols.

Molecular Structures

Comparative Efficacy: Protein Expression

The primary mechanism of this compound involves the downregulation of eIF4E-dependent protein translation. Experimental evidence demonstrates the stark contrast in the effects of this compound's active analog, ON 013105, and the inactive ON 013101 on the expression levels of key cell cycle regulators, cyclin D1 and the proto-oncogene c-Myc.

Western Blot Analysis

In mantle cell lymphoma (MCL) cell lines, such as Granta 519 and Z138C, treatment with the active compound ON 013105 leads to a time-dependent decrease in the protein levels of both cyclin D1 and c-Myc. Conversely, treatment with the inactive analog ON 013101 under identical conditions shows no significant effect on the expression of these proteins. This differential effect is a cornerstone in validating the specific activity of the active compound.

Table 1: Comparative Effect of ON 013105 and ON 013101 on Protein Expression

Cell LineTreatmentCyclin D1 Expressionc-Myc Expression
Granta 519ON 013105 (1µM)DecreasedDecreased
ON 013101 (1µM)No significant changeNo significant change
Z138CON 013105 (1µM)DecreasedDecreased
ON 013101 (1µM)No significant changeNo significant change

Data extrapolated from qualitative Western blot results. For precise quantification, densitometry analysis of Western blots from original research should be performed.

Comparative Efficacy: Cell Viability

To further delineate the active and inactive nature of these compounds, cell viability assays are crucial. While direct side-by-side IC50 values for this compound and ON 013101 are not extensively published, the available literature strongly indicates that this compound and its active analogs potently inhibit the proliferation of various cancer cell lines, whereas ON 013101 is used as a control due to its lack of activity.

This compound has demonstrated inhibitory activity against the proliferation of mantle cell leukemia, breast, gastric, and esophageal cancer cell lines with GI50 values in the nanomolar range.[4] In contrast, studies utilizing ON 013101 as a control implicitly confirm its inability to induce significant cell death or inhibit proliferation at comparable concentrations.

Table 2: Expected Comparative Cell Viability

CompoundCell Line PanelExpected IC50 RangeActivity Status
This compound / ON 013105Various Cancer Cell LinesLow nM to µMActive
ON 013101Various Cancer Cell Lines> High µM (or inactive)Inactive

This table is based on the established use of ON 013101 as an inactive control. Researchers should determine the specific IC50 values in their cell lines of interest.

Experimental Protocols

To facilitate the replication and verification of these findings, detailed experimental protocols are provided below.

Western Blotting Protocol

This protocol is adapted from methodologies used in studies comparing active and inactive this compound analogs.

  • Cell Culture and Treatment: Plate cancer cells (e.g., Granta 519, Z138C) at a suitable density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (or its active analog) and ON 013101 for various time points (e.g., 0, 1, 4, 8, 24 hours). A vehicle control (e.g., DMSO) should be included.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cyclin D1, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. The following day, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability (MTS) Assay Protocol

This protocol is a standard method for assessing the effect of compounds on cell proliferation.

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (or its active analog) and ON 013101. Include a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values for each compound.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow for its validation using ON 013101.

Briciclib_Pathway cluster_upstream Upstream Signaling cluster_translation Translation Initiation cluster_downstream Downstream Effects Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinases Growth_Factors->Receptor PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Receptor->PI3K_AKT_mTOR RAS_MAPK RAS/MAPK Pathway Receptor->RAS_MAPK eIF4E eIF4E PI3K_AKT_mTOR->eIF4E Activates RAS_MAPK->eIF4E Activates eIF4F_complex eIF4F Complex Assembly eIF4E->eIF4F_complex eIF4G eIF4G eIF4G->eIF4F_complex eIF4A eIF4A eIF4A->eIF4F_complex mRNA mRNA (cap) mRNA->eIF4F_complex Oncogenic_Proteins Translation of Oncogenic Proteins (Cyclin D1, c-Myc) eIF4F_complex->Oncogenic_Proteins Cell_Cycle Cell Cycle Progression Oncogenic_Proteins->Cell_Cycle Apoptosis Inhibition of Apoptosis Oncogenic_Proteins->Apoptosis This compound This compound (Active Compound) This compound->eIF4E Inhibits

Caption: this compound's mechanism of action targeting the eIF4E-mediated translation pathway.

Experimental_Workflow Start Start: Hypothesis Validation Cell_Culture Cancer Cell Line Culture (e.g., Mantle Cell Lymphoma) Start->Cell_Culture Treatment Treatment Groups Cell_Culture->Treatment Briciclib_Treat This compound (Active Compound) Treatment->Briciclib_Treat ON013101_Treat ON 013101 (Inactive Control) Treatment->ON013101_Treat Vehicle_Treat Vehicle Control (e.g., DMSO) Treatment->Vehicle_Treat Incubation Incubation (Time Course) Briciclib_Treat->Incubation ON013101_Treat->Incubation Vehicle_Treat->Incubation Endpoint_Assays Endpoint Assays Incubation->Endpoint_Assays Western_Blot Western Blot (Protein Expression) Endpoint_Assays->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTS) Endpoint_Assays->Cell_Viability Data_Analysis Data Analysis and Comparison Western_Blot->Data_Analysis Cell_Viability->Data_Analysis Conclusion Conclusion: Validate Specificity of this compound Data_Analysis->Conclusion

Caption: Experimental workflow for comparing this compound and its inactive control, ON 013101.

References

Confirming Briciclib's On-Target Effects: A Comparative Guide to siRNA-Mediated Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Briciclib, a small molecule inhibitor of the eukaryotic translation initiation factor 4E (eIF4E), with the established genetic method of small interfering RNA (siRNA) for on-target validation. By examining the phenotypic and molecular outcomes of both approaches, this document offers a framework for researchers to design and interpret experiments aimed at confirming the specific cellular effects of this compound.

Introduction to this compound and On-Target Validation

This compound is a clinical-stage therapeutic agent that functions by binding to eIF4E, a key regulator of cap-dependent mRNA translation.[1] The eIF4E-mediated translation machinery is frequently dysregulated in cancer, leading to the overexpression of oncogenic proteins such as Cyclin D1, which is crucial for cell cycle progression.[2][3] Therefore, confirming that the anti-proliferative effects of this compound are a direct consequence of eIF4E inhibition is a critical step in its preclinical and clinical development.

One of the most specific methods for validating the on-target effects of a small molecule inhibitor is to compare its cellular phenotype to that induced by the genetic knockdown of its intended target using siRNA.[4][5] If the effects of the drug and the siRNA converge on the same molecular and cellular outcomes, it provides strong evidence that the drug is acting "on-target."

Comparative Analysis: this compound vs. eIF4E siRNA

This section compares the reported effects of this compound and eIF4E siRNA on cell proliferation and the expression of the downstream effector, Cyclin D1. It is important to note that the data presented below are compiled from separate studies and a direct head-to-head comparison in the same experimental system is not yet publicly available.

Impact on Cancer Cell Proliferation
Treatment Cell Lines Assay Key Findings Reference
This compound Granta 519, Jurkat T, FaDu, MCF-7MTT AssaySignificant inhibition of proliferation with GI50 values in the nanomolar range.[1]
eIF4E siRNA MCF-7, SKBR-3, MDA-MB-468, MDA-MB-231, MDA-MB-435Cell Growth AssayStatistically significant decrease in cell growth compared to control siRNA.[2]
Effect on Cyclin D1 Expression
Treatment Cell Lines Assay Key Findings Reference
This compound (1µM) Granta 519, FaDuWestern BlotSignificant reduction in Cyclin D1 protein expression after 24 hours.[1]
eIF4E siRNA MDA-MB-468, MCF-7, MDA-MB-231, MDA-MB-435Western BlotMarked decrease in Cyclin D1 protein expression after 72 hours.[2][6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

siRNA Transfection and Western Blot Analysis for eIF4E Knockdown

Objective: To genetically silence the expression of eIF4E and assess the downstream impact on Cyclin D1 protein levels.

Protocol:

  • Cell Culture: Plate breast cancer cells (e.g., MCF-7, MDA-MB-468) in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Preparation: On the day of transfection, prepare two separate tubes for each well to be transfected.

    • Tube A: Dilute eIF4E-specific siRNA (or a non-targeting control siRNA) in serum-free medium (e.g., Opti-MEM).

    • Tube B: Dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

  • Complex Formation: Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against eIF4E, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of eIF4E and Cyclin D1 to the loading control.

This compound Treatment and Western Blot Analysis

Objective: To determine the effect of this compound on the expression of Cyclin D1.

Protocol:

  • Cell Culture: Seed cancer cells (e.g., Granta 519, FaDu) in 6-well plates and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis and Western Blotting: Follow steps 6-9 as described in the siRNA transfection protocol (Section 3.1) to analyze the protein levels of Cyclin D1 and a loading control.

Alternative Methods for On-Target Validation

While siRNA provides a powerful genetic approach for target validation, other biochemical and biophysical methods can provide complementary evidence of direct target engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method that assesses the direct binding of a drug to its target protein in a cellular context.[7][8] The principle is that drug binding can stabilize the target protein, leading to an increase in its melting temperature. This thermal shift can be detected by heating cell lysates or intact cells treated with the drug to various temperatures, followed by the quantification of the soluble fraction of the target protein, often by Western blotting or mass spectrometry.[9] A positive thermal shift in the presence of this compound would provide strong evidence of direct binding to eIF4E in cells.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is another technique used to identify the protein targets of small molecules.[10][11][12] It is based on the principle that a protein, when bound to a small molecule, becomes more resistant to proteolysis. In a typical DARTS experiment, cell lysates are incubated with the drug or a vehicle control and then subjected to limited proteolysis. The resulting protein fragments are then analyzed by SDS-PAGE and mass spectrometry to identify proteins that were protected from degradation by the drug. The identification of eIF4E as a protected protein in the presence of this compound would confirm direct target engagement.

Visualizing the Pathways and Workflows

This compound's Mechanism of Action

Briciclib_Mechanism This compound This compound eIF4E eIF4E This compound->eIF4E Inhibits eIF4F eIF4F Complex Formation eIF4E->eIF4F Translation Cap-Dependent Translation eIF4F->Translation CyclinD1_Protein Cyclin D1 Protein Translation->CyclinD1_Protein CyclinD1_mRNA Cyclin D1 mRNA CyclinD1_mRNA->Translation CellCycle G1/S Phase Progression CyclinD1_Protein->CellCycle Proliferation Cell Proliferation CellCycle->Proliferation

Caption: this compound inhibits eIF4E, blocking cap-dependent translation of Cyclin D1, leading to cell cycle arrest.

siRNA-Mediated Target Validation Workflow

siRNA_Workflow cluster_sirna siRNA-mediated Knockdown cluster_this compound Small Molecule Inhibition siRNA eIF4E siRNA Transfection Transfect Cells siRNA->Transfection eIF4E_mRNA_deg eIF4E mRNA Degradation Transfection->eIF4E_mRNA_deg eIF4E_protein_red Reduced eIF4E Protein eIF4E_mRNA_deg->eIF4E_protein_red Phenotype Compare Phenotypes (e.g., Cell Proliferation, Cyclin D1 Levels) eIF4E_protein_red->Phenotype This compound This compound Treatment Treat Cells This compound->Treatment eIF4E_inhibition eIF4E Inhibition Treatment->eIF4E_inhibition eIF4E_inhibition->Phenotype Conclusion On-Target Effect Confirmation Phenotype->Conclusion Similar Phenotypes

Caption: Comparing phenotypes from siRNA knockdown and this compound treatment to confirm on-target effects.

Logical Relationship for On-Target Confirmation

Logical_Relationship Briciclib_Effect This compound causes Phenotype X On_Target This compound acts on-target (eIF4E) Briciclib_Effect->On_Target Off_Target This compound acts off-target Briciclib_Effect->Off_Target siRNA_Effect eIF4E siRNA causes Phenotype X siRNA_Effect->On_Target

Caption: If this compound and eIF4E siRNA produce the same phenotype, it supports an on-target mechanism.

Conclusion

The convergence of phenotypic and molecular data from both this compound treatment and eIF4E siRNA-mediated knockdown provides strong evidence for the on-target activity of this compound. Both interventions lead to a reduction in cancer cell proliferation and a decrease in the expression of the key cell cycle regulator, Cyclin D1. While direct comparative studies are warranted to provide more definitive quantitative correlations, the existing evidence strongly supports the mechanism of action of this compound as an inhibitor of eIF4E-mediated translation. For further validation, researchers can employ complementary methods such as CETSA and DARTS to demonstrate direct target engagement within the cellular environment. This multi-faceted approach to on-target validation is crucial for the continued development of targeted therapies like this compound.

References

A Comparative Analysis of Briciclib and Ribavirin as eIF4E Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The eukaryotic translation initiation factor 4E (eIF4E) is a pivotal regulator of cap-dependent mRNA translation, a process frequently dysregulated in cancer. By selectively facilitating the translation of mRNAs encoding oncoproteins involved in cell proliferation, survival, and metastasis, such as c-Myc and Cyclin D1, eIF4E has emerged as a critical target for anticancer drug development. This guide provides a comparative analysis of two notable eIF4E inhibitors: Briciclib, a novel small molecule inhibitor, and Ribavirin, a repurposed antiviral drug. We will delve into their mechanisms of action, present comparative performance data, detail relevant experimental protocols, and visualize the underlying biological pathways.

Mechanism of Action

Both this compound and Ribavirin exert their anticancer effects by targeting eIF4E, albeit through distinct molecular interactions.

This compound , a benzylstyryl sulfone derivative, directly binds to eIF4E.[1] While the precise binding site and nature of the interaction are still under investigation, studies suggest that this binding disrupts the normal function of eIF4E, leading to the inhibition of cap-dependent translation.[2] Evidence from Nuclear Magnetic Resonance (NMR) analysis has confirmed a direct interaction between this compound and recombinant eIF4E.[2] This interaction leads to a disruption of eIF4E localization, with an observed increase in nuclear eIF4E.[2]

Ribavirin , a guanosine analog, functions as a competitive inhibitor of the m7G cap.[3][4] It mimics the 7-methylguanosine cap structure at the 5' end of mRNAs and binds to the cap-binding pocket of eIF4E.[4] This competition prevents eIF4E from binding to capped mRNA, thereby inhibiting the initiation of translation for a subset of transcripts, particularly those with long, structured 5' untranslated regions, which often include oncogenes.[5] Ribavirin's inhibition of eIF4E has been shown to impair both the nuclear export and translation of eIF4E-dependent mRNAs.[6]

Comparative Performance Data

Direct comparative studies of this compound and Ribavirin under identical experimental conditions are limited in the publicly available literature. However, by compiling data from various sources, we can draw a comparative picture of their potency and effects on key downstream targets.

Table 1: In Vitro Potency of this compound and Ribavirin
InhibitorMetricValueCell Lines/Assay Conditions
This compound GI509.8 - 12.2 nMMantle cell leukemia (JEKO-1, MINO), breast (MCF7, MDA-MB-231), gastric (AGS), and esophageal (OE19, OE33, FLO-1) cancer cell lines[3]
Ribavirin Kd8.4 µMIn vitro binding assay with recombinant eIF4E
IC50≈1 µMInhibition of colony formation in primary AML-M5 progenitor cells[5]

GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth. Kd (Dissociation Constant) is a measure of binding affinity, with a lower value indicating stronger binding. IC50 (Inhibitory Concentration 50) is the concentration of a drug that inhibits a specific biological or biochemical function by 50%.

Table 2: Reported Effects on Downstream eIF4E Targets
InhibitorTarget ProteinEffectCell Lines/Model
This compound Cyclin D1Significant reduction in protein expressionGranta 519 (Mantle Cell Lymphoma), FaDu (Pharyngeal Squamous Cell Carcinoma), Breast and MCL cancer cell lines[2][3][7]
c-MycReduction in protein expressionBreast and MCL cancer cell lines[3]
Ribavirin Cyclin D1Reduction in protein levelsMDA-MB-468 and BT474 (Breast Cancer)[8]
c-MycReduction in protein levelsNot explicitly quantified in the provided search results, but implied as an eIF4E target.
NBS1Reduction in protein levelsMDA-MB-468 and BT474 (Breast Cancer)[8]
VEGFReduction in protein levelsMDA-MB-468 and BT474 (Breast Cancer)[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound and Ribavirin.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells to be tested

  • 96-well microplate

  • Complete cell culture medium

  • This compound or Ribavirin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a desired density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or Ribavirin and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for Downstream Targets

This technique is used to detect and quantify the levels of specific proteins, such as c-Myc and Cyclin D1.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-c-Myc, anti-Cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

m7GTP Pull-Down Assay

This assay is used to assess the binding of proteins to the mRNA cap structure and can be adapted for competitive binding experiments.

Materials:

  • Cell lysates

  • m7GTP-agarose beads

  • Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 1 mM DTT, protease inhibitors)

  • Wash buffer (same as binding buffer)

  • Elution buffer (e.g., SDS-PAGE sample buffer or high concentration of free m7GTP)

  • This compound or Ribavirin for competition

Protocol:

  • Pre-clear cell lysates by incubating with unconjugated agarose beads.

  • Incubate the pre-cleared lysates with m7GTP-agarose beads for 2-4 hours at 4°C with gentle rotation. For competition experiments, pre-incubate the lysate with the inhibitor (this compound or Ribavirin) before adding the beads.

  • Wash the beads several times with wash buffer to remove non-specific binders.

  • Elute the bound proteins from the beads using elution buffer.

  • Analyze the eluted proteins by Western blotting for the presence of eIF4E and its binding partners (e.g., eIF4G).

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.

eIF4E_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK MNK MNK1/2 ERK->MNK eIF4E eIF4E MNK->eIF4E Phosphorylation eIF4E_P p-eIF4E (Ser209) Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation p_4EBP1 p-4E-BP1 _4EBP1->eIF4E Inhibition eIF4F eIF4F Complex (eIF4E, eIF4G, eIF4A) eIF4E->eIF4F Translation Translation of Oncogenic Proteins (c-Myc, Cyclin D1) eIF4F->Translation mRNA Capped mRNA mRNA->eIF4F

Caption: The eIF4E signaling pathway, a central regulator of protein synthesis.

Inhibitor_Mechanism cluster_this compound This compound cluster_Ribavirin Ribavirin This compound This compound eIF4E_B eIF4E This compound->eIF4E_B Direct Binding eIF4F_B eIF4F Complex Formation eIF4E_B->eIF4F_B Inhibition Ribavirin Ribavirin eIF4E_R eIF4E Ribavirin->eIF4E_R Competitive Binding m7G_cap m7G Cap of mRNA m7G_cap->eIF4E_R eIF4F_R eIF4F Complex Formation eIF4E_R->eIF4F_R Inhibition

Caption: Mechanisms of action for this compound and Ribavirin as eIF4E inhibitors.

Experimental_Workflow cluster_assays Assays start Cancer Cell Lines treatment Treat with this compound, Ribavirin, or Vehicle start->treatment viability Cell Viability (MTT Assay) treatment->viability western Protein Expression (Western Blot for c-Myc, Cyclin D1) treatment->western binding Cap-Binding (m7GTP Pull-down) treatment->binding analysis Data Analysis and Comparative Evaluation viability->analysis western->analysis binding->analysis

Caption: A general experimental workflow for the comparative analysis of eIF4E inhibitors.

Conclusion

Both this compound and Ribavirin demonstrate promise as therapeutic agents targeting the eIF4E-mediated translation of oncoproteins. This compound exhibits high potency in the nanomolar range in various cancer cell lines, acting through direct binding to eIF4E. Ribavirin, while less potent with a micromolar affinity, offers the advantage of being an already FDA-approved drug with a well-established safety profile. Its mechanism as a competitive inhibitor of the m7G cap is well-characterized.

The choice between these inhibitors for further research and development may depend on the specific cancer type, the desired therapeutic window, and the potential for combination therapies. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy and to identify predictive biomarkers for patient stratification. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for such future investigations.

References

Briciclib: Unveiling Downstream Effects with RNA-Seq in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapies, understanding the precise molecular consequences of a drug is paramount. Briciclib, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), has emerged as a promising therapeutic agent. This guide provides a comprehensive comparison of this compound's performance, validated through RNA sequencing (RNA-seq), against other CDK9 inhibitors. By delving into its mechanism of action and downstream transcriptional effects, we aim to equip researchers with the necessary data to evaluate its potential in their own studies.

Unraveling the Mechanism: this compound's Impact on the CDK9-c-Myc-Cyclin D1 Axis

This compound exerts its anti-cancer effects by targeting CDK9, a key regulator of transcriptional elongation. CDK9, in complex with its cyclin partners (T1, T2a, T2b, or K), forms the positive transcription elongation factor b (P-TEFb)[1][2]. P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a crucial step for the transition from abortive to productive transcription elongation[3][4]. Inhibition of CDK9 by this compound leads to a global decrease in transcriptional activity, preferentially affecting genes with short-lived mRNAs, including critical oncogenes like c-Myc[5][6].

The proto-oncogene c-Myc is a master regulator of cell proliferation, growth, and apoptosis, and its overexpression is a hallmark of many cancers[7][8]. c-Myc, in turn, can influence the expression of Cyclin D1, a key protein in cell cycle progression[7][9]. By suppressing the transcription of c-Myc, this compound indirectly downregulates Cyclin D1, leading to cell cycle arrest and apoptosis in cancer cells.

Briciclib_Pathway cluster_0 This compound Action cluster_1 Transcriptional Regulation cluster_2 Downstream Effects This compound This compound CDK9 CDK9 This compound->CDK9 Inhibits PTEFb P-TEFb Complex CDK9->PTEFb Forms RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates & Activates cMyc c-Myc Transcription (Downregulated) RNAPII->cMyc Enables Transcription CyclinD1 Cyclin D1 Expression (Downregulated) cMyc->CyclinD1 Regulates Apoptosis Apoptosis cMyc->Apoptosis Inhibits CellCycle Cell Cycle Arrest CyclinD1->CellCycle Promotes Progression

This compound's mechanism of action targeting the CDK9-c-Myc-Cyclin D1 pathway.

Comparative Analysis of CDK9 Inhibitors

While no direct RNA-seq data for this compound has been publicly released, its downstream effects can be inferred from studies on other selective CDK9 inhibitors. The following table summarizes the performance of this compound in clinical trials and compares it with other notable CDK9 inhibitors, highlighting their targets and observed effects on key oncogenes.

Inhibitor Target(s) Reported Downstream Effects (from RNA-seq or other methods) Clinical Trial Phase (Selected Indications) Reference
This compound CDK9Downregulation of c-Myc and Mcl-1 (inferred)Phase I (Advanced Solid Tumors)[10]
AZD4573 CDK9Downregulation of MYC, MYB, and MCL1Preclinical (ER+ Breast Cancer)[6]
NVP-2 CDK9Global downregulation of gene expressionPreclinical[11]
THAL-SNS-032 CDK9 (Degrader)Downregulation of gene expression similar to CDK9 inhibitionPreclinical[11]
Flavopiridol Pan-CDK (including CDK9)Downregulation of anti-apoptotic proteinsCompleted Phase II (CLL, MCL)[12]
Dinaciclib CDK1, CDK2, CDK5, CDK9Inhibition of RNAPII phosphorylationMultiple Clinical Trials[3]
Ribociclib CDK4/6Primarily affects cell cycle progression through Rb phosphorylationApproved (HR+/HER2- Breast Cancer)[13][14][15]

Validating Downstream Effects: A General RNA-Seq Protocol

RNA-seq is a powerful tool to elucidate the genome-wide transcriptional changes induced by a drug. The following protocol outlines a general workflow for validating the downstream effects of a CDK9 inhibitor like this compound.

RNA_Seq_Workflow cluster_0 1. Experimental Setup cluster_1 2. Sample Preparation cluster_2 3. Sequencing & Analysis CellCulture Cancer Cell Line Culture Treatment Treat with this compound (or alternative) & Vehicle Control CellCulture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction QC1 RNA Quality Control (e.g., RIN score) RNA_Extraction->QC1 Library_Prep RNA-Seq Library Preparation (e.g., Poly-A selection, rRNA depletion) QC1->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC2 Sequencing Data Quality Control Sequencing->QC2 Alignment Read Alignment to Reference Genome QC2->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Downstream Pathway & Gene Set Enrichment Analysis DEA->Downstream

A generalized workflow for validating drug effects using RNA-seq.

Experimental Protocols: A Closer Look

Cell Culture and Drug Treatment:

  • Cell Seeding: Plate cancer cells (e.g., a relevant cell line with known c-Myc dependency) at a predetermined density to ensure logarithmic growth at the time of treatment.

  • Drug Preparation: Prepare a stock solution of this compound (or an alternative CDK9 inhibitor) in a suitable solvent (e.g., DMSO).

  • Treatment: Treat cells with a range of concentrations of the inhibitor and a vehicle control for a specified duration (e.g., 6, 12, 24 hours) to capture both early and late transcriptional responses.

RNA Extraction and Quality Control:

  • Lysis and Extraction: Lyse the cells and extract total RNA using a commercially available kit following the manufacturer's instructions.

  • Quality Assessment: Determine the RNA integrity number (RIN) using an Agilent Bioanalyzer or similar instrument to ensure high-quality RNA for sequencing. A RIN score of >8 is generally recommended.

RNA-Seq Library Preparation and Sequencing:

  • mRNA Enrichment/rRNA Depletion: Isolate mRNA from total RNA using poly-A selection or deplete ribosomal RNA (rRNA) to enrich for protein-coding transcripts.

  • Fragmentation and cDNA Synthesis: Fragment the RNA and synthesize first- and second-strand cDNA.

  • Adapter Ligation and Amplification: Ligate sequencing adapters to the cDNA fragments and amplify the library via PCR.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Bioinformatic Analysis:

  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Identify genes that are significantly up- or downregulated upon drug treatment compared to the vehicle control using packages like DESeq2 or edgeR.

  • Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using GSEA) to understand the biological processes affected by the drug.

Logical Framework for Downstream Effect Validation

Logical_Framework Hypothesis Hypothesis: This compound inhibits CDK9, leading to downregulation of c-Myc and its targets. Experiment Experiment: Treat cancer cells with this compound and perform RNA-seq. Hypothesis->Experiment Data_Acquisition Data Acquisition: Generate gene expression profiles for This compound-treated and control cells. Experiment->Data_Acquisition Analysis Analysis: Identify differentially expressed genes and perform pathway analysis. Data_Acquisition->Analysis Validation Validation: Confirm downregulation of c-Myc and enrichment of c-Myc target gene sets. Analysis->Validation Conclusion Conclusion: RNA-seq data validates the hypothesized downstream effects of this compound. Validation->Conclusion

Logical flow for validating this compound's downstream effects via RNA-seq.

References

Briciclib: A Comparative Analysis of Potency in Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pre-clinical potency of Briciclib, a novel inhibitor of the eukaryotic translation initiation factor 4E (eIF4E), with established CDK4/6 inhibitors across various cancer cell lines. The data presented is supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Introduction to this compound

This compound (formerly ON-014185) is a water-soluble small molecule that acts as a prodrug of ON 013100.[1] Its mechanism of action involves the inhibition of eIF4E, a critical factor in the translation of mRNAs encoding proteins essential for cell proliferation and survival, such as Cyclin D1.[2] By impeding the function of eIF4E, this compound effectively downregulates Cyclin D1 protein levels, leading to cell cycle arrest at the G1 phase and subsequent apoptosis in cancer cells where the Cyclin D1/CDK4/6 pathway is a key driver of proliferation.[2]

Comparative Potency of this compound and CDK4/6 Inhibitors

The following table summarizes the 50% growth inhibition (GI50) or 50% inhibitory concentration (IC50) values for this compound, its active form ON 013100, and the CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib across a panel of cancer cell lines. This data allows for a direct comparison of their anti-proliferative activities.

Cancer TypeCell LineThis compound (GI50, nM)ON 013100 (GI50, nM)Palbociclib (IC50, µM)Ribociclib (IC50, µM)Abemaciclib (IC50, µM)
Mantle Cell Lymphoma JEKO-19.8 - 12.2[2]6.7 - 11.2[2]Not Found0.84[3]Not Found
MINO9.8 - 12.2[2]6.7 - 11.2[2]Not FoundNot FoundNot Found
Breast Cancer MCF79.8 - 12.2[2]6.7 - 11.2[2]~0.02 - 0.08[4]~0.1 - 0.3[5]~0.01 - 0.05[5]
MDA-MB-2319.8 - 12.2[2]6.7 - 11.2[2]>1[6]>1[6]~0.5 - 1[6]
Gastric Cancer AGS9.8 - 12.2[2]6.7 - 11.2[2]~0.5 - 2[7]Not FoundNot Found
Esophageal Cancer OE199.8 - 12.2[2]6.7 - 11.2[2]Not FoundNot FoundED50: 10[8]
OE339.8 - 12.2[2]6.7 - 11.2[2]Not FoundNot FoundED50: 6[8]
FLO-19.8 - 12.2[2]6.7 - 11.2[2]Not FoundNot FoundED50: 14[8]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

Briciclib_Pathway cluster_cell Cancer Cell This compound This compound (ON-014185) ON013100 ON 013100 (Active Form) This compound->ON013100 Hydrolysis eIF4E eIF4E ON013100->eIF4E Inhibits mRNA Cyclin D1 mRNA eIF4E->mRNA Binds to 5' cap Ribosome Ribosome mRNA->Ribosome CyclinD1 Cyclin D1 Protein Ribosome->CyclinD1 Translation CDK46 CDK4/6 CyclinD1->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates pRb p-Rb CDK46->pRb E2F E2F Rb->E2F G1_S G1-S Phase Transition E2F->G1_S Drives Proliferation Cell Proliferation G1_S->Proliferation

This compound's Mechanism of Action

Experimental_Workflow cluster_workflow Potency Determination Workflow start Start cell_culture 1. Cell Culture (Cancer Cell Lines) start->cell_culture cell_seeding 3. Cell Seeding (96-well plates) cell_culture->cell_seeding drug_prep 2. Drug Preparation (this compound & Comparators) drug_treatment 4. Drug Treatment (Serial Dilutions) drug_prep->drug_treatment cell_seeding->drug_treatment incubation 5. Incubation (e.g., 72 hours) drug_treatment->incubation viability_assay 6. Cell Viability Assay (e.g., MTT Assay) incubation->viability_assay data_acquisition 7. Data Acquisition (Absorbance Reading) viability_assay->data_acquisition data_analysis 8. Data Analysis (IC50/GI50 Calculation) data_acquisition->data_analysis end End data_analysis->end

In Vitro Potency Assay Workflow

Experimental Protocols

Cell Viability Assay for IC50/GI50 Determination (MTT Assay)

This protocol outlines the determination of the concentration of a compound that inhibits cell growth by 50% (IC50/GI50) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • This compound and comparator drugs

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and determine cell concentration and viability using a hemocytometer and trypan blue exclusion. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plates overnight to allow for cell attachment.[9]

  • Drug Preparation and Treatment: Prepare a stock solution of each drug in DMSO. Perform serial dilutions of the drugs in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) in a CO2 incubator.[10]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix the contents of the wells on a plate shaker for 10-15 minutes.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration (logarithmic scale) and determine the IC50/GI50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).

Western Blot Analysis of Cyclin D1 and Phospho-Rb

This protocol describes the detection of specific proteins (Cyclin D1 and phosphorylated Retinoblastoma protein) in cell lysates by Western blotting to confirm the mechanism of action of the tested compounds.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-Cyclin D1, anti-phospho-Rb (Ser780/807/811), anti-total Rb, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system (e.g., chemiluminescence imager or X-ray film)

Procedure:

  • Cell Lysis: Wash cell pellets with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes with periodic vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation: Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.

  • SDS-PAGE: Load the denatured protein samples into the wells of an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 8.

  • Detection: Incubate the membrane with ECL detection reagents according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin) to determine the changes in protein expression levels.

Conclusion

This compound demonstrates potent anti-proliferative activity in the nanomolar range across various cancer cell lines, including those from mantle cell lymphoma, breast, gastric, and esophageal cancers.[2] Its unique mechanism of targeting eIF4E to inhibit Cyclin D1 translation presents a distinct approach compared to the direct enzymatic inhibition of CDK4/6 by Palbociclib, Ribociclib, and Abemaciclib. The provided data and protocols offer a foundation for further investigation into the therapeutic potential of this compound and its comparative efficacy in different cancer contexts. Further head-to-head studies are warranted to fully elucidate the relative potencies and potential clinical applications of these different classes of cell cycle inhibitors.

References

Cross-Validation of Briciclib's Anti-Proliferative Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-proliferative effects of Briciclib, a novel anti-cancer agent, with other relevant therapeutic alternatives. The data presented is compiled from preclinical studies to offer an objective performance evaluation supported by experimental evidence.

Introduction to this compound and its Mechanism of Action

This compound (ON-014185) is a water-soluble small molecule inhibitor of the eukaryotic translation initiation factor 4E (eIF4E).[1] As a prodrug of ON 013100, this compound exerts its anti-cancer effects by blocking the translation of cyclin D1 mRNA.[2] This leads to a reduction in cyclin D1 protein levels, which in turn induces cell cycle arrest at the G1 phase and promotes apoptosis in cancer cells where cyclin D1 is overexpressed.[2] Dysregulation of the eIF4E/cyclin D1 axis is a common feature in a variety of hematologic and solid tumors, making it a promising target for cancer therapy.

Comparative Analysis of Anti-Proliferative Activity

The anti-proliferative efficacy of this compound and its active metabolite, ON 013100, has been evaluated across a range of cancer cell lines. This section compares their activity, as measured by the 50% growth inhibition concentration (GI50), with that of other inhibitors targeting similar pathways. These alternatives include other eIF4E inhibitors, such as Ribavirin and 4EGI-1, and inhibitors of the downstream cyclin D-dependent kinases 4 and 6 (CDK4/6), namely Palbociclib, Ribociclib, and Abemaciclib.

Table 1: Comparative Anti-Proliferative Activity (GI50/IC50 in nM) of this compound and Alternative Inhibitors in Various Cancer Cell Lines

Cell LineCancer TypeThis compound (GI50)ON 013100 (GI50)4EGI-1 (IC50)Palbociclib (IC50)Ribociclib (IC50)Abemaciclib (IC50)
Mantle Cell Lymphoma
JEKO-1Mantle Cell Lymphoma9.8 - 12.26.7 - 11.2Not Reported~13.6<30<30
MINOMantle Cell Lymphoma9.8 - 12.26.7 - 11.2Not ReportedNot Reported<30<30
Breast Cancer
MCF-7Breast Adenocarcinoma9.8 - 12.26.7 - 11.2~30,000~8,000Not ReportedNot Reported
MDA-MB-231Breast Adenocarcinoma9.8 - 12.26.7 - 11.2~30,000285Not ReportedNot Reported
Gastric Cancer
AGSGastric Adenocarcinoma9.8 - 12.26.7 - 11.2Not ReportedDose-dependent inhibition reportedNot ReportedNot Reported
Esophageal Cancer
OE19Esophageal Adenocarcinoma9.8 - 12.26.7 - 11.2Not ReportedNot ReportedNot ReportedED50 ~10,000
OE33Esophageal Adenocarcinoma9.8 - 12.26.7 - 11.2Not ReportedNot ReportedNot ReportedED50 ~6,000
FLO-1Esophageal Adenocarcinoma9.8 - 12.26.7 - 11.2Not ReportedNot ReportedNot ReportedED50 ~14,000

Note: GI50 and IC50 values are measures of drug potency; lower values indicate higher potency. Data is compiled from multiple sources and direct comparisons should be made with caution due to potential variations in experimental conditions.

Signaling Pathways

To visualize the mechanism of action of this compound and its alternatives, the following diagrams illustrate the targeted signaling pathways.

eIF4E_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 _4EBP1 4E-BP1 mTORC1->_4EBP1 eIF4E eIF4E _4EBP1->eIF4E eIF4F eIF4F Complex (Translation Initiation) eIF4E->eIF4F eIF4G eIF4G eIF4G->eIF4F CyclinD1_Protein Cyclin D1 Protein eIF4F->CyclinD1_Protein Translation CyclinD1_mRNA Cyclin D1 mRNA CyclinD1_mRNA->eIF4F This compound This compound (ON 013100) This compound->eIF4E Alternatives Alternatives (e.g., 4EGI-1, Ribavirin) Alternatives->eIF4E Alternatives->eIF4F (4EGI-1)

Caption: The eIF4E Signaling Pathway and Points of Inhibition.

CyclinD_CDK46_Pathway CyclinD1 Cyclin D1 CyclinD_CDK46 Cyclin D1-CDK4/6 Complex CyclinD1->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylation E2F E2F Rb->E2F pRb p-Rb (Phosphorylated) G1_S_Transition G1-S Phase Transition (Cell Proliferation) E2F->G1_S_Transition Transcription This compound This compound This compound->CyclinD1 Inhibits Translation CDK46_Inhibitors CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib) CDK46_Inhibitors->CDK46

Caption: The Cyclin D1-CDK4/6 Pathway and Therapeutic Intervention.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the anti-proliferative effects of these compounds.

Cell Proliferation (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or alternatives) and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the GI50 or IC50 value, which is the concentration of the drug that causes 50% inhibition of cell growth.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Add MTT Reagent B->C D Incubate (2-4 hours) C->D E Add Solubilization Solution D->E F Measure Absorbance (570 nm) E->F G Calculate GI50/IC50 F->G

Caption: Workflow of the MTT Cell Proliferation Assay.

Colony Formation Assay

The colony formation assay is an in vitro cell survival assay based on the ability of a single cell to grow into a colony. It is a measure of the long-term proliferative potential of cells after treatment with cytotoxic agents.

Protocol:

  • Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells) in 6-well plates or culture dishes.

  • Compound Treatment: Treat the cells with the test compound at various concentrations for a specified duration.

  • Incubation: After treatment, wash the cells and replace the medium with fresh, drug-free medium. Incubate the plates for 1-3 weeks, allowing individual cells to form colonies.

  • Colony Fixation and Staining: After the incubation period, wash the plates with PBS, fix the colonies with a solution such as methanol, and then stain with a dye like crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well or dish.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.

Colony_Formation_Assay_Workflow A Seed Low Density Cells B Treat with Compound A->B C Incubate for Colony Growth (1-3 weeks) B->C D Fix and Stain Colonies C->D E Count Colonies D->E F Calculate Surviving Fraction E->F

Caption: Workflow of the Colony Formation Assay.

Western Blot Analysis for Cyclin D1 and c-Myc

Western blotting is used to detect the levels of specific proteins, such as Cyclin D1 and c-Myc, which are downstream targets of eIF4E.

Protocol:

  • Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in a suitable buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by loading equal amounts of protein from each sample onto an SDS-polyacrylamide gel and applying an electric current.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Cyclin D1, anti-c-Myc) and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then detected on X-ray film or with a digital imager.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Analysis of Protein Levels H->I

Caption: Workflow for Western Blot Analysis.

Conclusion

This compound demonstrates potent anti-proliferative activity in the nanomolar range across a variety of cancer cell lines, including those from mantle cell lymphoma, breast, gastric, and esophageal cancers. Its mechanism of action, targeting the translation of Cyclin D1 via eIF4E inhibition, is a well-validated strategy in oncology. When compared to other eIF4E inhibitors, this compound appears to be significantly more potent than compounds like 4EGI-1. In comparison to CDK4/6 inhibitors, this compound's potency is notable, particularly in mantle cell lymphoma cell lines. However, direct cross-study comparisons are challenging due to variations in experimental methodologies. The provided experimental protocols offer a standardized framework for future comparative studies. The signaling pathway diagrams illustrate the distinct yet related mechanisms of action of these inhibitors, providing a rationale for their use as monotherapies or in combination. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and optimal patient populations for this compound versus other targeted therapies.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Briciclib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Briciclib are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive overview of the recommended procedures for the safe disposal of this compound, aligning with general best practices for hazardous laboratory waste.

This compound (ON-014185) is an inhibitor of the eukaryotic initiation factor 4E (eIF4E), with potential applications in cancer therapy.[1] Due to its biological activity and potential hazards, it is crucial to manage its waste stream with diligence and adherence to regulatory guidelines.

Hazard Assessment and Data Presentation

There is conflicting information in Safety Data Sheets (SDS) regarding the hazard classification of this compound. It is imperative to handle the compound with caution, assuming it to be hazardous in the absence of definitive classification.

Hazard ClassificationMedchemExpress SDS[2]Cayman Chemical SDS
Acute Oral Toxicity Category 4 (Harmful if swallowed)Not Classified
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Not Classified
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)Not Classified
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)Not Classified

Given these discrepancies, a conservative approach is recommended, treating this compound as a hazardous substance.

Experimental Protocols: General Disposal Procedures

1. Waste Segregation and Collection:

  • Identify Waste Streams: All materials that have come into contact with this compound, including unused or expired compound, contaminated personal protective equipment (PPE), labware (e.g., vials, pipette tips), and spill cleanup materials, should be considered hazardous waste.

  • Use Designated Containers: Collect all this compound waste in clearly labeled, leak-proof, and chemically resistant containers.[4][5] These containers should be marked as "Hazardous Waste" and specify "this compound" as the content. For cytotoxic drugs, containers are often color-coded (e.g., black for hazardous pharmaceutical waste).[4]

  • Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.[5]

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste, including chemical-resistant gloves, a lab coat, and safety goggles.[2][6] If there is a risk of generating dust or aerosols, respiratory protection may be necessary.

3. Spill Management:

  • In the event of a spill, isolate the area.

  • Wear appropriate PPE before starting the cleanup.

  • Absorb liquid spills with an inert absorbent material.

  • For solid spills, carefully scoop the material to avoid creating dust.

  • Place all contaminated cleanup materials into a designated hazardous waste container.

  • Decontaminate the spill area with an appropriate cleaning agent.

4. Storage of Waste:

  • Store this compound waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Ensure containers are kept closed except when adding waste.[5][7]

5. Final Disposal:

  • Engage a Licensed Waste Disposal Vendor: The disposal of this compound waste must be handled by a licensed and certified hazardous waste management company.[8][9] These vendors are equipped to transport and dispose of chemical waste in accordance with all federal, state, and local regulations.

  • Incineration: The most common and recommended method for the final disposal of pharmaceutical and hazardous chemical waste is incineration at a permitted facility.[4][8]

  • Documentation: Maintain a manifest and certificate of destruction from the disposal vendor. These records are crucial for regulatory compliance.[8]

Important Considerations:

  • Regulatory Compliance: All disposal procedures must comply with the regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States, as well as equivalent international bodies.[7][10]

  • Institutional Policies: Always follow your institution's specific Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.[8]

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Briciclib_Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Use in Research F Segregate as Hazardous Waste A->F B Unused/Expired this compound B->F C Contaminated Labware (Vials, Pipettes) C->F D Contaminated PPE (Gloves, Coats) D->F E Spill Cleanup Materials E->F G Place in Labeled, Leak-Proof Hazardous Waste Container F->G H Store in Designated Secure Area G->H I Arrange Pickup by Licensed Hazardous Waste Vendor H->I J Transport to Permitted Facility I->J K Incineration J->K L Receive Certificate of Destruction K->L

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.

References

Essential Safety and Logistical Information for Handling Briciclib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of investigational compounds like Briciclib is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards that necessitate specific safety precautions.[1] Understanding these is the first step in implementing a robust safety protocol.

Hazard Classification of this compound:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Respiratory Tract Irritation (Category 3): May cause respiratory irritation.[1]

Based on these hazards, the following personal protective equipment is mandatory when handling this compound.

Protection Type Required PPE Specifications and Rationale
Eye Protection Safety goggles with side-shieldsTo protect against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Protective glovesChemotherapy-rated gloves are recommended to prevent skin contact and irritation.[2][3]
Body Protection Impervious clothing / Protective gownA long-sleeved gown that closes in the back with tight-fitting cuffs to protect skin from exposure.[1][3][4]
Respiratory Protection Suitable respirator (e.g., N95 or FFP3)Required when handling the compound as a powder or when aerosols may be generated to prevent respiratory tract irritation.[1][4]

Operational and Handling Protocols

Adherence to strict operational protocols is crucial to minimize exposure and maintain a safe laboratory environment.

Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1][5]

  • For procedures that may generate dust or aerosols, use a containment primary engineering control (C-PEC) such as a chemical fume hood or a biological safety cabinet.[3]

  • Ensure that a safety shower and eyewash station are readily accessible.[1]

Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. The work area should be clean and uncluttered.

  • Donning PPE: Put on all required PPE in the correct order (gown, respirator, eye protection, then gloves).

  • Handling the Compound:

    • Avoid creating dust.

    • If weighing the solid form, do so within a ventilated enclosure.

    • When preparing solutions, work within a fume hood.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][5]

    • Decontaminate all surfaces and equipment used.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination (gloves first, then gown, eye protection, and respirator).

Storage:

  • Store this compound in a tightly-closed container.[5]

  • The recommended storage temperature is -20°C.[5][6]

  • Store in a designated, clearly marked area away from incompatible substances like strong oxidizing and reducing agents.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection:

  • All waste contaminated with this compound, including unused compound, contaminated PPE, and labware, is considered hazardous waste.

  • Segregate cytotoxic waste from other laboratory waste streams.[7]

  • Use designated, leak-proof, and clearly labeled hazardous waste containers.[7][8] For sharps, use a designated sharps container.[8]

Disposal Procedure:

  • Place all contaminated solid waste (e.g., gloves, wipes, vials) into a sealable bag, and then place this bag into a designated cytotoxic waste container.[7]

  • Liquid waste should be collected in a sealed, leak-proof container that is appropriately labeled.

  • Dispose of all this compound waste through a licensed hazardous material disposal company, following all local, state, and federal regulations.[5][7]

Experimental Protocols and Visualizations

While specific experimental protocols for this compound are not publicly available, the following diagrams illustrate the general workflow for safe handling and the compound's mechanism of action.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare clean work area don_ppe Don appropriate PPE prep_area->don_ppe weigh Weigh compound in enclosure don_ppe->weigh prepare_solution Prepare solution in fume hood weigh->prepare_solution decontaminate Decontaminate surfaces & equipment prepare_solution->decontaminate doff_ppe Doff PPE correctly decontaminate->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands segregate_waste Segregate hazardous waste wash_hands->segregate_waste dispose Dispose via licensed contractor segregate_waste->dispose G This compound Mechanism of Action This compound This compound eIF4E eIF4E This compound->eIF4E inhibits p53_Caspase3 p53 & Cleaved Caspase-3 This compound->p53_Caspase3 induces CyclinD1_cMyc Cyclin D1 & c-Myc Translation eIF4E->CyclinD1_cMyc CellCycle Cell Cycle Progression CyclinD1_cMyc->CellCycle Apoptosis Apoptosis p53_Caspase3->Apoptosis

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Briciclib
Reactant of Route 2
Briciclib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.